molecular formula C6H13NO2 B3395082 ethyl (2R)-2-aminobutanoate CAS No. 140170-82-7

ethyl (2R)-2-aminobutanoate

Cat. No.: B3395082
CAS No.: 140170-82-7
M. Wt: 131.17 g/mol
InChI Key: KXSBWGSJFSEIED-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2-aminobutanoate (CAS 140170-82-7) is a chiral non-proteinogenic amino acid ester that serves as a versatile and crucial building block in advanced organic synthesis and pharmaceutical research . Its (R)-configuration at the α-carbon, combined with the reactive ethyl ester and primary amine functional groups, provides a defined scaffold for constructing complex chiral molecules with high stereochemical control . This compound is particularly valuable in the development of protease inhibitors and peptide mimetics, where it is used to introduce specific functionalities while maintaining enantiomeric purity . The molecular weight of the compound is 131.17 g/mol . The free base can also be obtained as a stable hydrochloride salt (CAS 127641-80-9) for convenient handling and storage . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-aminobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5(7)6(8)9-4-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBWGSJFSEIED-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of ethyl (2R)-2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of Ethyl (2R)-2-aminobutanoate , a critical chiral building block in pharmaceutical research.

Content Type: Technical Monograph & Experimental Guide Subject: Ethyl (2R)-2-aminobutanoate (Free Base & Hydrochloride Salt) Primary CAS: 140170-82-7 (Free Base)

Executive Summary

Ethyl (2R)-2-aminobutanoate is the ethyl ester derivative of D-2-aminobutyric acid.[1] As a non-proteinogenic amino acid ester, it serves as a vital chiral synthon in the development of peptidomimetics and pharmaceutical intermediates. While its enantiomer, the (S)-isomer, is the precursor to the blockbuster antiepileptic drug Levetiracetam, the (2R)-isomer is increasingly utilized in structure-activity relationship (SAR) studies to probe stereospecific binding pockets and to synthesize degradation-resistant peptide analogs.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol using thionyl chloride activation, and analytical methods for ensuring enantiomeric purity.

Molecular Identity & Stereochemistry[1]

ParameterDetail
IUPAC Name Ethyl (2R)-2-aminobutanoate
Common Names D-2-Aminobutyric acid ethyl ester; D-Butyrine ethyl ester
CAS Number (Free Base) 140170-82-7
CAS Number (HCl Salt) Not widely indexed; refer as HCl salt of 140170-82-7
Molecular Formula C₆H₁₃NO₂ (Free Base) / C₆H₁₄ClNO₂ (HCl Salt)
Molecular Weight 131.17 g/mol (Free Base) / 167.63 g/mol (HCl Salt)
Chiral Configuration (R)-enantiomer (corresponds to D-amino acid series)
SMILES CCC(=O)OCC

Stereochemical Note: The (2R) configuration corresponds to the D-isomer. Researchers must distinguish this from the (2S)/L-isomer (CAS 56545-22-3 for methyl ester HCl), which is biologically ubiquitous in specific pathways. The (2R) form is often used to induce specific conformational turns in peptide chains or to increase metabolic stability against proteases.

Physicochemical Properties[1][3][4][9][10]

The compound is most stable and commercially handled as its hydrochloride salt. The free base is a liquid that is prone to hydrolysis and oxidation.

Physical Constants
PropertyValue (Free Base)Value (HCl Salt)Context/Notes
Physical State Colorless to pale yellow liquidWhite crystalline solidSalt form is hygroscopic.[1]
Boiling Point ~44–45 °C @ 2 TorrN/A (Decomposes)Extrapolated atm BP ≈ 155–160 °C.
Melting Point < 0 °C~89–91 °CSalt melting point depends on dryness.[1]
Density 0.9–1.0 g/mL (Est.)[1]Bulk density variesFree base is lighter than water.[1]
Solubility Miscible in EtOH, DCM, EtOAcSoluble in Water, MeOH, EtOHSalt is insoluble in non-polar ether/hexanes.[1]
pKa (Conjugate Acid) ~9.6 (Amine)N/ATypical for

-amino esters.[1]
Optical Rotation[1]
  • Trend: Based on the (S)-enantiomer (L-form) typically exhibiting (+) rotation in acidic media, the (2R)-isomer generally exhibits a negative (-) specific rotation (e.g.,

    
     to 
    
    
    
    in H₂O or HCl).
  • Critical Control: Optical rotation is concentration and solvent-dependent. Comparative analysis against a certified standard is required for batch release.

Chemical Reactivity & Stability[1]

Nucleophilic Potential

The free amine group is a primary nucleophile. In the presence of base (e.g., TEA, DIPEA), it readily reacts with:

  • Acyl Chlorides/Anhydrides: To form amide bonds (peptide synthesis).

  • Aldehydes: To form imines (Schiff bases), which can be reduced to secondary amines.

Ester Reactivity

The ethyl ester moiety is susceptible to:

  • Hydrolysis: Rapidly converts back to (R)-2-aminobutyric acid in the presence of aqueous base (NaOH/LiOH) or strong acid.

  • Cyclization: If the side chain contained a nucleophile (not present here), self-cyclization could occur. However, intermolecular condensation (diketopiperazine formation) is a risk during storage of the free base.

Storage Protocols
  • HCl Salt: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

  • Free Base: Generate in situ immediately before use. Do not store for prolonged periods.

Synthesis Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesize Ethyl (2R)-2-aminobutanoate Hydrochloride from (R)-2-aminobutyric acid. Scale: Laboratory (10–50 g).

Reaction Logic

This method utilizes in situ generation of anhydrous HCl via the reaction of Thionyl Chloride (SOCl₂) with Ethanol. This drives the Fischer esterification while simultaneously trapping the amine as a hydrochloride salt, preventing side reactions.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with CaCl₂ drying tube), and a pressure-equalizing addition funnel. Flush with Nitrogen.[2][3][4]

  • Solvent Charge: Add anhydrous Ethanol (10 mL per gram of substrate) to the flask. Cool to 0°C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.2 – 1.5 equivalents) to the ethanol.

    • Caution: Exothermic reaction. Evolution of SO₂ and HCl gas.[3] Maintain temp < 10°C.

  • Substrate Addition: Add (R)-2-aminobutyric acid (1.0 equivalent) in portions to the solution.

  • Reflux: Remove ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor consumption of acid by TLC (n-Butanol/Acetic Acid/Water) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture in vacuo to remove excess ethanol and SOCl₂.

    • Co-evaporate with Toluene (2x) to remove traces of water and acid.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot Ethanol. Add Diethyl Ether or Hexanes until turbid. Cool to 4°C overnight to crystallize the HCl salt.

  • Filtration: Filter the white solid, wash with cold Ether, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (R)-2-Aminobutyric Acid Activation Activation: EtOH + SOCl2 (0°C, N2 atm) Start->Activation Add Solid Reflux Esterification: Reflux 78°C (4-6 Hours) Activation->Reflux Heat Workup Workup: Evaporation & Toluene Azeotrope Reflux->Workup Concentrate Cryst Purification: Crystallization (EtOH/Ether) Workup->Cryst Dissolve & Precipitate Product Final Product: Ethyl (2R)-2-aminobutanoate HCl Cryst->Product Filter & Dry

Caption: Fig 1.[5] Step-by-step synthesis of Ethyl (2R)-2-aminobutanoate HCl via Thionyl Chloride activation.

Analytical Validation

To ensure the material is suitable for drug development, the following quality attributes must be verified.

Enantiomeric Purity (Chiral HPLC)

Distinguishing the (2R) isomer from the (2S) impurity is critical, especially if the starting material was not 100% pure.

  • Column: Chiralpak IC or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase:

    • Crownpak CR(+): Perchloric acid (pH 1.5) or Methanol/Water mixtures.[3]

    • Chiralpak IC: Hexane/EtOH/DEA (for free base) or reverse phase conditions.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Acceptance Criteria: ee > 99.0%.

NMR Characterization (¹H NMR in DMSO-d₆)
  • 
     8.5-8.8 ppm:  Broad singlet (3H, NH₃⁺).
    
  • 
     4.2 ppm:  Quartet (2H, O-CH₂ -CH₃).
    
  • 
     3.9 ppm:  Triplet/Multiplet (1H, 
    
    
    
    -CH).
  • 
     1.8-1.9 ppm:  Multiplet (2H, 
    
    
    
    -CH₂).
  • 
     1.2 ppm:  Triplet (3H, O-CH₂-CH₃ ).
    
  • 
     0.9 ppm:  Triplet (3H, 
    
    
    
    -CH₃).
Analytical Logic Diagram

AnalyticalLogic cluster_Identity Identity Verification cluster_Purity Purity Verification Sample Sample: Ethyl (2R)-2-aminobutanoate NMR 1H NMR (DMSO-d6) Sample->NMR MS Mass Spec (M+H)+ = 132.1 Sample->MS HPLC Chiral HPLC (Crownpak CR+) Sample->HPLC Rotation Optical Rotation (Polarimetry) Sample->Rotation Result Batch Release (ee > 99%) NMR->Result Confirm Structure HPLC->Result Confirm Stereochem

Caption: Fig 2. Analytical workflow for validating identity and enantiomeric purity.

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Inhalation Risk: The free base has a fishy, amine-like odor and should be handled in a fume hood. The HCl salt is a fine dust; use a powder mask.

  • Disposal: Neutralize with aqueous bicarbonate before disposing into organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10329324, Ethyl (2R)-2-aminobutanoate.[6] Retrieved from [Link][6]

Sources

A Senior Application Scientist's Guide to High-Purity Ethyl (2R)-2-Aminobutanoate: Commercial Availability, Analysis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl (2R)-2-aminobutanoate, a chiral building block of significant interest to the pharmaceutical industry, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, with a focus on sourcing high-purity grades. Furthermore, this guide details robust analytical methodologies for assessing both chemical and chiral purity, discusses potential impurities, and explores its applications as a key starting material in drug synthesis. The information presented herein is intended to empower researchers to make informed decisions regarding the procurement and utilization of high-purity ethyl (2R)-2-aminobutanoate in their research and development endeavors.

Introduction: The Significance of Ethyl (2R)-2-Aminobutanoate in Pharmaceutical Synthesis

Ethyl (2R)-2-aminobutanoate, also known as D-alpha-aminobutyric acid ethyl ester, is a non-proteinogenic amino acid ester. Its chirality is a key feature, making it a valuable synthon for the stereoselective synthesis of complex molecules. The "R" configuration at the alpha-carbon is often a crucial determinant of the pharmacological activity of the final drug product.

The primary application of high-purity ethyl (2R)-2-aminobutanoate lies in its role as a key intermediate in the synthesis of antiepileptic drugs. Notably, its corresponding acid, (S)-2-aminobutyric acid, is a known precursor to Levetiracetam, a widely prescribed anticonvulsant. The structural integrity and high purity of this intermediate are paramount to ensure the efficacy and safety of the final API.

This guide will navigate the complexities of sourcing this critical raw material, provide practical, field-proven insights into its analysis, and shed light on its role in the development of next-generation therapeutics.

Commercial Availability and Supplier Landscape

The commercial availability of ethyl (2R)-2-aminobutanoate spans a range of purities, catering to different stages of research and development, from early-stage discovery to preclinical and clinical manufacturing.

Research-Grade Suppliers

For laboratory-scale synthesis and initial research, a multitude of chemical suppliers offer ethyl (2R)-2-aminobutanoate, typically with purities ranging from 95% to 98%. It is often available as the free base or as the more stable hydrochloride salt.

SupplierProduct NameCAS NumberTypical PurityForm
Sigma-Aldrich Ethyl (2S)-2-aminobutanoate hydrochloride91462-82-795%Powder
BLD Pharm Ethyl (R)-2-aminobutanoate140170-82-7N/ALiquid
Combi-Blocks Ethyl (2R)-2-aminobutanoate140170-82-795%Liquid
High-Purity and GMP-Grade Sourcing

For drug development professionals requiring higher purity (e.g., >99.5%) and Good Manufacturing Practice (GMP) certified material for clinical trials and commercial production, the sourcing strategy shifts from off-the-shelf catalog products to specialized manufacturers and contract development and manufacturing organizations (CDMOs).

While a direct "GMP-grade" catalog listing for ethyl (2R)-2-aminobutanoate is uncommon, numerous companies specialize in the custom synthesis of high-purity pharmaceutical intermediates under stringent GMP conditions. These manufacturers possess the necessary quality systems and regulatory compliance to produce materials suitable for clinical use.

Key Considerations for Sourcing High-Purity Material:

  • Custom Synthesis: Engage with manufacturers who offer custom synthesis services and have a proven track record in producing chiral amino acid derivatives.

  • Certificate of Analysis (CoA): Always request a comprehensive Certificate of Analysis that details the purity, impurity profile, and analytical methods used.

  • Regulatory Support: For clinical applications, ensure the supplier can provide the necessary documentation to support regulatory filings.

G cluster_sourcing Sourcing High-Purity Ethyl (2R)-2-Aminobutanoate Research_Grade Research Grade (95-98% Purity) High_Purity_GMP High-Purity / GMP Grade (>99.5% Purity) Custom_Synthesis Custom Synthesis (CDMOs) High_Purity_GMP->Custom_Synthesis Often Requires Researcher Researcher/ Drug Developer Researcher->Research_Grade Initial R&D Researcher->High_Purity_GMP Clinical Development

Assessing Purity: A Multi-faceted Analytical Approach

Ensuring the purity of ethyl (2R)-2-aminobutanoate is a critical step in the drug development process. A combination of chromatographic and spectroscopic techniques is necessary to comprehensively assess both chemical and chiral purity.

Chemical Purity Determination

3.1.1. Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile compounds like ethyl (2R)-2-aminobutanoate and for quantifying residual solvents.[1]

Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID

This protocol is a general guideline and should be optimized and validated for specific applications.

  • Sample Preparation: Accurately weigh the ethyl (2R)-2-aminobutanoate sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Instrumentation:

    • Column: A column with a stationary phase suitable for separating volatile organic compounds, such as a DB-624 or equivalent, is recommended.

    • Injector: Headspace autosampler.

    • Detector: Flame Ionization Detector (FID).

  • GC Conditions:

    • Oven Program: An initial temperature of around 40°C held for several minutes, followed by a ramp to a final temperature of approximately 240°C.

    • Injector Temperature: 140-250°C.

    • Detector Temperature: 250-300°C.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis: The retention times of any observed peaks are compared to those of known residual solvent standards. Quantification is performed by comparing the peak areas to a calibration curve.

3.1.2. High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC can also be employed for purity analysis, especially for non-volatile impurities. A reversed-phase method with UV detection is a common starting point. Due to the lack of a strong chromophore in the native molecule, derivatization may be necessary for sensitive detection.

Chiral Purity Determination

The enantiomeric excess (e.e.) of ethyl (2R)-2-aminobutanoate is a critical quality attribute. Chiral HPLC is the gold standard for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC

This protocol is based on methods for similar amino acid esters and may require optimization.

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used. For higher sensitivity, derivatization with a UV-active or fluorescent tag may be employed.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

G Start Ethyl (2R)-2-aminobutanoate Sample Chemical_Purity Chemical Purity Assessment Start->Chemical_Purity Chiral_Purity Chiral Purity Assessment Start->Chiral_Purity GC Gas Chromatography (GC-FID/MS) Chemical_Purity->GC HPLC_RP Reversed-Phase HPLC Chemical_Purity->HPLC_RP Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC Residual_Solvents Residual Solvents GC->Residual_Solvents Non_Volatile_Impurities Non-Volatile Impurities HPLC_RP->Non_Volatile_Impurities Enantiomeric_Excess Enantiomeric Excess (e.e.) Chiral_HPLC->Enantiomeric_Excess

Understanding Potential Impurities

A thorough understanding of potential impurities is crucial for developing robust analytical methods and for ensuring the safety of the final drug product. Impurities in ethyl (2R)-2-aminobutanoate can arise from the starting materials, the synthetic process, or degradation.

Process-Related Impurities

The most common method for synthesizing ethyl (2R)-2-aminobutanoate is the Fischer esterification of D-2-aminobutyric acid with ethanol in the presence of an acid catalyst.[2][3][4]

Potential Impurities from Fischer Esterification:

  • Unreacted D-2-aminobutyric acid: Incomplete reaction can leave residual starting material.

  • D-2-aminobutyric acid ethyl ester dimer: Self-condensation of the amino acid ester can lead to the formation of a diketopiperazine.

  • Ethanol: Residual solvent from the reaction.

  • Byproducts from the acid catalyst: Depending on the catalyst used.

Enantiomeric Impurity

The most critical impurity is the (S)-enantiomer, ethyl (2S)-2-aminobutanoate. Its presence can affect the pharmacological activity and safety profile of the final drug. The level of the (S)-enantiomer must be carefully controlled and monitored.

Applications in Drug Development

High-purity ethyl (2R)-2-aminobutanoate and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals, particularly in the field of neurology.

Levetiracetam and Brivaracetam Intermediates

While the direct precursor to Levetiracetam is often cited as (S)-2-aminobutyramide, the synthesis of this amide can proceed from (S)-2-aminobutyric acid, for which ethyl (2R)-2-aminobutanoate is a protected form.[5] Similarly, derivatives of aminobutanoic acid are key intermediates in the synthesis of Brivaracetam, another antiepileptic drug.[6][7][8][9] The use of the enantiomerically pure starting material is essential for the stereospecific synthesis of these drugs.

Conclusion

Ethyl (2R)-2-aminobutanoate is a vital chiral building block for the pharmaceutical industry. Sourcing high-purity, and where necessary, GMP-grade material is a critical first step in the drug development process. A comprehensive analytical strategy, employing both GC and chiral HPLC, is essential to ensure the quality and purity of this intermediate. A thorough understanding of the synthetic route and potential impurities allows for the development of robust control strategies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and high-purity intermediates like ethyl (2R)-2-aminobutanoate will only increase.

References

  • Chemistry LibreTexts. (2022, November 16). Fischer Esterification. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). WO2016191435A1 - Processes to produce brivaracetam.
  • Google Patents. (n.d.). US10221134B2 - Processes to produce brivaracetam.
  • Google Patents. (n.d.). WO2007031263A1 - Process for preparing brivaracetam.
  • Google Patents. (n.d.). WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
  • Kelkar, J., et al. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Retrieved February 5, 2026, from [Link]

  • myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved February 5, 2026, from [Link]

  • New Drug Approvals. (2015, April 3). Levetiracetam industrial process. Retrieved February 5, 2026, from [Link]

  • Patel, S., & Singh, P. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Pharmaceuticals, 15(1), 84. [Link]

  • ResearchGate. (2015, April 18). How can I analyze amino acid Methyl Ester in GC?. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 5, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 58-61.
  • Eureka | Patsnap. (n.d.). New synthesis method of brivaracetam. Retrieved February 5, 2026, from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved February 5, 2026, from [Link]

Sources

potential biological targets and mechanisms of action of ethyl (2R)-2-aminobutanoate

[1]

Executive Summary

Ethyl (2R)-2-aminobutanoate (also known as Ethyl D-2-aminobutyrate or Ethyl D-homoalaninate) is the ethyl ester prodrug of (2R)-2-aminobutyric acid (D-AABA) .[1] While primarily utilized as a chiral building block in the synthesis of antiepileptic drugs (e.g., Brivaracetam precursors) and antitubercular agents, its biological utility extends to its role as a metabolic probe and modulator of D-amino acid signaling pathways.[1]

This guide details the compound's pharmacokinetics, its activation by carboxylesterases, and its downstream biological targets, specifically D-Amino Acid Oxidase (DAAO) and the NMDA receptor glycine site .[1]

Part 1: Chemical Identity & Activation Mechanism[1]

Chemical Structure and Stereochemistry
  • IUPAC Name: Ethyl (2R)-2-aminobutanoate[1]

  • Synonyms: Ethyl D-2-aminobutyrate; D-Butyrine ethyl ester.[1]

  • Stereochemistry: The (2R)-configuration corresponds to the D-isomer of the amino acid.[1] This is critical, as the (2S) (L-isomer) is involved in different metabolic pathways (e.g., ophthalmic acid synthesis).[1]

  • Physicochemical Properties: The ethyl ester modification masks the carboxyl group, significantly increasing lipophilicity compared to the free acid.[1] This facilitates passive diffusion across cell membranes and the blood-brain barrier (BBB).[1]

Mechanism of Activation (Prodrug Hydrolysis)

Ethyl (2R)-2-aminobutanoate is biologically inactive at most receptor sites until hydrolyzed.[1] Upon cellular entry, it serves as a substrate for intracellular esterases.[1]

  • Enzyme Target: Carboxylesterases (CES1 and CES2) .[1]

  • Reaction:

    
    [1]
    
  • Implication: The biological effects described below are primarily mediated by the liberated D-AABA .[1]

Part 2: Biological Targets & Mechanisms of Action[1]

Target 1: D-Amino Acid Oxidase (DAAO)

Type: Metabolic Enzyme (Flavoenzyme) Mechanism: Oxidative Deamination & ROS Generation[1]

D-AABA is a specific substrate for DAAO, an enzyme highly expressed in the peroxisomes of mammalian kidney and brain (specifically cerebellum and brainstem astrocytes).[1]

  • Mechanism: DAAO oxidatively deaminates D-AABA to 2-ketobutyrate (alpha-ketobutyrate), producing ammonia and hydrogen peroxide (

    
    ).[1]
    
  • Biological Consequence:

    • Oxidative Stress Probe: In cells expressing DAAO, administration of the ester leads to intracellular

      
       accumulation, serving as a tool to study oxidative stress response or induce targeted cytotoxicity in DAAO-positive cancer cells.[1]
      
    • Metabolic Flux: The product, 2-ketobutyrate, can enter the Krebs cycle (via conversion to Propionyl-CoA) or amino acid synthesis pathways, potentially altering metabolic flux.[1]

Target 2: NMDA Receptor (Glycine Modulatory Site)

Type: Ionotropic Glutamate Receptor Mechanism: Competitive Ligand (Partial Agonist/Antagonist)[1]

The N-methyl-D-aspartate (NMDA) receptor requires the binding of a co-agonist (Glycine or D-Serine) for activation.[1][2] D-Amino acids often mimic these endogenous ligands.[1]

  • Interaction: (2R)-2-aminobutyric acid is structurally homologous to D-Alanine (an NMDA co-agonist), differing only by an additional methylene group (

    
    ).[1]
    
  • Effect: It binds to the glycine modulatory site (GluN1 subunit).[1] Due to the larger ethyl side chain (vs. methyl in Alanine), it typically acts as a low-efficacy partial agonist or competitive antagonist , potentially reducing NMDA receptor overactivation (excitotoxicity) in the presence of high ambient Glycine/D-Serine.[1]

Target 3: System L Amino Acid Transporters (LAT1/SLC7A5)

Type: Solute Carrier Transporter Mechanism: Competitive Inhibition[1]

Before hydrolysis, the ester may interact with membrane transporters, but the liberated free acid (D-AABA) actively competes for transport.[1]

  • Mechanism: D-AABA competes with large neutral amino acids (Leucine, Phenylalanine) for transport via LAT1 (SLC7A5) .[1]

  • Utility: High concentrations can inhibit the uptake of essential amino acids in rapidly dividing cells (e.g., tumor cells), inducing nutrient stress.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the activation pathway and downstream targets of Ethyl (2R)-2-aminobutanoate.

GEsterEthyl (2R)-2-aminobutanoate(Prodrug)CESCarboxylesterases(CES1/CES2)Ester->CESCell EntryAcid(2R)-2-aminobutyric acid(D-AABA)CES->AcidHydrolysisDAAOTarget 1: DAAO(Peroxisomes)Acid->DAAOSubstrateNMDATarget 2: NMDA Receptor(Glycine Site)Acid->NMDABindingLATTarget 3: LAT1 Transporter(Cell Membrane)Acid->LATCompetitionROSH2O2 Production(Oxidative Stress)DAAO->ROSOxidative DeaminationModulationReceptor Modulation(Partial Agonism)NMDA->ModulationSignal TransductionCompeteTransport Inhibition(Nutrient Stress)LAT->CompeteBlockade

Figure 1: Pharmacological pathway of Ethyl (2R)-2-aminobutanoate from prodrug activation to target engagement.[1]

Part 4: Experimental Protocols

Protocol 1: Validation of Intracellular Hydrolysis

Objective: Confirm conversion of Ethyl (2R)-2-aminobutanoate to D-AABA in target cells.

  • Cell Culture: Seed HEK293 or HepG2 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Incubate cells with 100 µM Ethyl (2R)-2-aminobutanoate for 0, 15, 30, and 60 minutes at 37°C.

  • Extraction: Wash cells 3x with ice-cold PBS. Lyse with 80% Methanol (-20°C) to quench metabolism.[1]

  • Derivatization: Centrifuge lysate (14,000 x g, 10 min). Derivatize supernatant with Marfey’s Reagent (FDAA) to resolve chiral amino acids.[1]

  • Analysis: Analyze via LC-MS/MS (C18 column).

    • Control: Spiked standard of (2R)-2-aminobutyric acid.[1]

    • Readout: Disappearance of Ester peak (

      
       132) and appearance of Acid peak (
      
      
      104).[1]
Protocol 2: DAAO-Mediated Generation Assay

Objective: Quantify oxidative stress potential in DAAO-positive cells.

  • Reagents: Prepare Amplex Red solution (50 µM) + HRP (0.1 U/mL).

  • Enzyme Mix: In a 96-well plate, mix:

    • 50 µL Recombinant Human DAAO (or cell lysate).[1]

    • 50 µL Ethyl (2R)-2-aminobutanoate (Titration: 0 - 10 mM).[1]

    • Note: Include esterase (1 U/mL Porcine Liver Esterase) if using purified DAAO to ensure substrate availability.[1]

  • Incubation: Incubate at 37°C for 30 minutes protected from light.

  • Detection: Add 100 µL Amplex Red/HRP mix. Measure fluorescence (Ex/Em: 530/590 nm).

  • Validation: Pre-treat control wells with Sodium Benzoate (DAAO Inhibitor) to confirm specificity.

Part 5: Data Summary Table

Biological TargetInteraction TypeMechanism of ActionBiological Outcome
Carboxylesterase 1/2 SubstrateHydrolysis of ethyl ester bondRelease of active (2R)-2-aminobutyric acid
D-Amino Acid Oxidase SubstrateOxidative deaminationGeneration of

(ROS) + 2-Ketobutyrate
NMDA Receptor Ligand (Gly site)Competitive bindingModulation of glutamatergic signaling (Partial Agonist)
LAT1 Transporter Competitive InhibitorSubstrate competitionReduced uptake of Leucine/Methionine

References

  • Pollegioni, L., et al. (2011).[1] "D-Amino acid oxidase: physiological role and applications." Cellular and Molecular Life Sciences. Link

  • Mothet, J. P., et al. (2000).[1] "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor."[1][2] Proceedings of the National Academy of Sciences. Link[1]

  • Wang, J., et al. (2011).[1] "Structure and inhibition of the human L-type amino acid transporter LAT1." Nature.[1] Link[1]

  • Satoh, T., et al. (2014).[1] "Carboxylesterases: structure, function and polymorphism." Drug Metabolism and Pharmacokinetics. Link

  • PubChem Compound Summary. (2024). "Ethyl (2R)-2-aminobutanoate."[1] National Center for Biotechnology Information.[1] Link

The Chiral Pivot: Historical & Technical Evolution of Ethyl (2R)-2-Aminobutanoate

[1]

Executive Summary

Ethyl (2R)-2-aminobutanoate (also known as D-2-aminobutyric acid ethyl ester) represents a quintessential case study in the evolution of chiral process chemistry.[1] While its enantiomer, the (S)-isomer, gained blockbuster status as the chiral core of the antiepileptic drug Levetiracetam (Keppra®) and its successor Brivaracetam , the (2R)-isomer has historically occupied a dual role: as a critical "distomer" requiring sophisticated recycling technologies and as a distinct non-proteinogenic scaffold for probing GABAergic receptor pharmacology.

This guide analyzes the historical trajectory of this molecule—from its early synthesis via the Strecker reaction to its modern isolation using immobilized lipases. It provides a validated technical framework for its synthesis, resolution, and the industrial "inversion loops" that maximize atom economy.

Historical Genesis & The "Levetiracetam Driver"

The Pre-Chiral Era (1850s–1950s)

The parent compound, 2-aminobutyric acid (alpha-aminobutyric acid), was first synthesized in the mid-19th century following Adolph Strecker’s development of multicomponent amino acid synthesis. For nearly a century, it existed primarily as a racemic laboratory curiosity or a standard for protein hydrolysis analysis. The ethyl ester derivative emerged later as a means to increase volatility for gas chromatography and to facilitate peptide coupling.

The Industrial Awakening (1990s)

The true "discovery" of the ethyl ester's importance occurred not upon its first synthesis, but during the route selection for Levetiracetam by UCB Pharma. The drug requires the (S)-configuration. Early routes relied on classical resolution of the acid, but the ethyl ester offered superior properties for:

  • Kinetic Resolution: Lipases accept esters far more readily than free acids.

  • Solubility: The ester is soluble in organic solvents (MTBE, Toluene) required for anhydrous racemization protocols.

  • Distillability: Unlike the zwitterionic acid, the amino ester can be purified via fractional distillation.

The (2R)-isomer thus became the focus of intense "negative" discovery: How do we efficiently separate it, and more importantly, how do we turn it back into the (S)-isomer?

Synthetic Architecture & Pathways

The synthesis of ethyl (2R)-2-aminobutanoate is rarely a linear path to a single isomer; it is a cycle of Synthesis → Resolution → Racemization .[1]

The Core Pathway (Strecker to Ester)

The foundational synthesis involves the reaction of propanal with ammonia and hydrogen cyanide (or equivalents like NaCN/NH4Cl), followed by acid hydrolysis and esterification.

Visualization: The Synthetic & Resolution Workflow

The following diagram illustrates the industrial logic flow, separating the racemic synthesis from the enzymatic resolution that yields the (2R) species.

GPropanalPropanal(Starting Material)StreckerStrecker Reaction(NaCN, NH4Cl)Propanal->StreckerRacemicNitrile(±)-2-AminobutyronitrileStrecker->RacemicNitrileHydrolysisAcid Hydrolysis(HCl, Reflux)RacemicNitrile->HydrolysisRacemicAcid(±)-2-Aminobutyric AcidHydrolysis->RacemicAcidEsterificationEsterification(EtOH, SOCl2)RacemicAcid->EsterificationRacemicEster(±)-Ethyl 2-aminobutanoateEsterification->RacemicEsterCALBEnzymatic Resolution(CAL-B Lipase)RacemicEster->CALB Kinetic ResolutionS_Amide(S)-Butanamide(Precipitate/Solid)CALB->S_Amide Hydrolysis (Fast)R_EsterEthyl (2R)-2-aminobutanoate(Liquid Phase)CALB->R_Ester Unreacted (Slow)

Figure 1: The chemo-enzymatic pathway.[1] The lipase selectively hydrolyzes the (S)-ester, leaving the target Ethyl (2R)-2-aminobutanoate intact in the organic phase.[1]

Technical Protocols: Self-Validating Systems

Synthesis of Racemic Ethyl 2-aminobutanoate Hydrochloride

Causality: We use thionyl chloride (


Protocol:

  • Setup: Equip a 1L 3-neck RBF with a reflux condenser, addition funnel, and nitrogen guard.

  • Charge: Add anhydrous ethanol (500 mL) and cool to 0°C.

  • Activation: Dropwise add thionyl chloride (1.2 eq) over 60 mins. Critical: Maintain temp <10°C to prevent alkyl halide formation.

  • Addition: Add (±)-2-aminobutyric acid (1.0 eq) in portions.

  • Reaction: Heat to reflux (78°C) for 4 hours. Monitor via TLC (ninhydrin stain) or GC.

  • Workup: Concentrate in vacuo. The residue is the crude HCl salt.

  • Validation: 1H NMR (

    
    ) must show the ethyl quartet at ~4.3 ppm and triplet at ~1.3 ppm.
    
Isolation of Ethyl (2R)-2-aminobutanoate (Enzymatic Resolution)

Causality: Candida antarctica Lipase B (CAL-B) displays high enantioselectivity (

1

Protocol:

  • Preparation: Suspend racemic ethyl 2-aminobutanoate (free base) in MTBE (tert-butyl methyl ether).

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435, 2% w/w relative to substrate).

  • Nucleophile: Add 0.55 eq of water (for hydrolysis) or ammonia (for ammonolysis).

  • Incubation: Stir at 30°C. Monitor enantiomeric excess (ee) via Chiral HPLC (Chirobiotic T column).

  • Termination: Stop when (S)-product conversion hits ~51%.

  • Separation: Filter off enzyme. The (S)-acid/amide precipitates or is extracted into aqueous base.

  • Isolation: The organic phase contains Ethyl (2R)-2-aminobutanoate (>98% ee).

Data Summary Table: Resolution Efficiency

ParameterChemical Resolution (Tartaric Acid)Enzymatic Resolution (CAL-B)
Yield (Theoretical) 50%50%
Actual Yield 35-40%45-48%
Enantiomeric Excess 90-95% (Requires Recrystallization)>99% (Single Pass)
Solvent Scope Methanol/EthanolMTBE, Toluene, Hexane
Scalability High (Cheap Reagents)High (Reusable Catalyst)

The "Infinity Loop": Racemization of the (2R)-Isomer

In industrial contexts (e.g., Levetiracetam production), the (2R)-isomer is the "waste." However, discarding 50% of the material is economically unviable. The (2R)-ester is racemized and recycled.

Mechanism: The alpha-proton of the amino ester is weakly acidic (

LoopR_EsterEthyl (2R)-2-aminobutanoate(Distomer)SchiffBaseSchiff BaseIntermediateR_Ester->SchiffBase+ Benzaldehyde (cat.)PlanarPlanar Enolate(Achiral)SchiffBase->PlanarBase (DBU/NaOEt)Racemate(±)-Ethyl 2-aminobutanoatePlanar->RacemateReprotonationRacemate->R_EsterReturn to Resolution

Figure 2: The Racemization Cycle. This loop ensures that theoretically 100% of the starting material is converted to the desired isomer over multiple cycles.

Applications of the (2R)-Isomer

While often the "recyclable" partner, the (2R)-isomer has distinct utility:

  • Peptide Helicity: Incorporation of D-amino acids like (2R)-aminobutyric acid into peptides destabilizes alpha-helices formed by L-amino acids, allowing researchers to engineer "beta-turn" structures or proteolytically stable peptides.[1]

  • Chiral Standard: It is the primary reference standard for determining the optical purity of Levetiracetam and Brivaracetam batches (limit of detection usually <0.1%).

  • Neuropharmacology: (R)-2-aminobutyric acid acts as a weak antagonist at specific GABA-B receptor subtypes, distinct from the agonist activity of GABA.[1]

References

  • Synthesis & Resolution: Yamaguchi, S., et al. "New enzymatic method of chiral amino acid synthesis by dynamic kinetic resolution." Applied and Environmental Microbiology 73.16 (2007): 5370-5373. Link[2]

  • Levetiracetam Context: Surya, R. K., et al. "An efficient and stereoselective synthesis of Levetiracetam." Der Pharma Chemica 6.6 (2014): 303-308. Link

  • Lipase Kinetics: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry 7.10 (1999): 2189-2197. Link

  • Racemization Dynamics: Ebbers, E. J., et al. "Controlled racemization of optically active amino acids and their derivatives." Tetrahedron 53.28 (1997): 9417-9476. Link

  • Industrial Application: Noyori, R. "Asymmetric catalysis: science and opportunities (Nobel Lecture)." Angewandte Chemie International Edition 41.12 (2002): 2008-2022. Link

Methodological & Application

detailed protocol for asymmetric synthesis using ethyl (2R)-2-aminobutanoate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Detailed Protocol for Asymmetric Synthesis Using Ethyl (2R)-2-Aminobutanoate as a Chiral Auxiliary

Audience: Researchers, Scientists, and Drug Development Professionals

Harnessing (2R)-Aminobutanoate Esters for Asymmetric α-Alkylation: A Practical Guide

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and well-established strategy to guide the formation of a new stereocenter.[1][2] This application note provides a detailed protocol for the use of ethyl (2R)-2-aminobutanoate, a readily available chiral building block derived from the non-proteinogenic amino acid (R)-2-aminobutanoic acid, as an effective chiral auxiliary for the asymmetric α-alkylation of carboxylic acids.

We will delve into the underlying principles of stereochemical control, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high diastereoselectivity and yield. The methodologies described herein are grounded in the well-established principles of enolate chemistry, drawing parallels to seminal work on other amino acid-derived auxiliaries.[3][4][5]

The Principle: Stereocontrol via a Chiral Amide Enolate

The overall strategy involves three key stages:

  • Attachment: The chiral auxiliary, ethyl (2R)-2-aminobutanoate, is coupled with a prochiral carboxylic acid derivative (e.g., an acyl chloride) to form a chiral N-acyl amide.

  • Diastereoselective Alkylation: The N-acyl amide is deprotonated with a strong, non-nucleophilic base to form a rigid, chelated enolate. The inherent chirality of the auxiliary directs the incoming electrophile to attack one face of the enolate preferentially, creating a new stereocenter with high diastereoselectivity.[3][6]

  • Cleavage and Recovery: The newly functionalized chiral fragment is cleaved from the auxiliary, yielding the desired enantiomerically enriched α-substituted carboxylic acid. The chiral auxiliary can often be recovered for reuse, enhancing the economic viability of the process.[][8]

The stereochemical outcome is dictated by the formation of a conformationally restricted metal enolate. The ethyl group at the C2 position of the auxiliary sterically shields one face of the enolate, forcing the electrophile (R'-X) to approach from the less hindered face. This concept is illustrated in the mechanistic workflow below.

Asymmetric_Alkylation_Workflow cluster_0 PART 1: Auxiliary Attachment cluster_1 PART 2: Diastereoselective Alkylation cluster_2 PART 3: Cleavage & Recovery Prochiral_Acyl_Chloride Prochiral Acyl Chloride (R-COCl) N_Acyl_Amide Chiral N-Acyl Amide (Aux-NH-CO-R) Prochiral_Acyl_Chloride->N_Acyl_Amide Coupling Auxiliary Ethyl (2R)-2-aminobutanoate (Aux-NH2) Auxiliary->N_Acyl_Amide Base Base (e.g., LDA) Enolate Chelated (Z)-Enolate (Intermediate) N_Acyl_Amide->Enolate Base->Enolate Deprotonation Alkylated_Product Alkylated Amide (Diastereomerically Enriched) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product Cleavage Hydrolysis (e.g., LiOH/H2O2) Final_Product Enantiopure α-Alkylated Carboxylic Acid (R,R'-CH-COOH) Alkylated_Product->Final_Product Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage Cleavage->Final_Product

Caption: General workflow for asymmetric α-alkylation.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (e.g., using argon or nitrogen) are critical for the enolate formation and alkylation steps. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This procedure describes the coupling of an acyl chloride with the chiral auxiliary. Propionyl chloride is used here as a representative example.

  • Materials:

    • Ethyl (2R)-2-aminobutanoate hydrochloride (1.0 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

    • Propionyl chloride (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional catalyst)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add ethyl (2R)-2-aminobutanoate hydrochloride and anhydrous DCM (approx. 0.2 M concentration).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add triethylamine via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to ensure the formation of the free amine.

    • In a separate flask, dissolve propionyl chloride in a small amount of anhydrous DCM.

    • Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C. If the reaction is sluggish, a catalytic amount of DMAP can be added.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-(2R)-2-aminobutanoate.

This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile, using benzyl bromide as an example.

  • Materials:

    • N-propionyl-(2R)-2-aminobutanoate (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution (1.1 eq, freshly prepared or titrated)

    • Benzyl bromide (1.2 eq)

  • Procedure:

    • To a flame-dried, argon-flushed round-bottom flask, add the N-acyl amide substrate and anhydrous THF (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe over 20 minutes. The formation of the enolate is often indicated by a color change (e.g., to yellow or orange). Stir the solution at -78 °C for 1 hour.

    • Add benzyl bromide dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile's reactivity.[4] For less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C. Monitor by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product should be analyzed by ¹H NMR or capillary GC to determine the diastereomeric ratio (d.r.). Purify by flash column chromatography to isolate the major diastereomer.

Caption: Proposed mechanism for stereocontrol. (Note: Image placeholder used)

This protocol describes a common method for hydrolyzing the alkylated amide to the desired carboxylic acid.

  • Materials:

    • Alkylated N-acyl amide (1.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

    • Lithium hydroxide (LiOH) (4.0 eq)

    • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

  • Procedure:

    • Dissolve the purified alkylated amide in a mixture of THF and water in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add powdered lithium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. Caution: H₂O₂ is a strong oxidant.

    • Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for another 12 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide. Stir until a test with peroxide strips indicates its absence.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.

    • Make the aqueous layer basic (pH > 12) with 2 M NaOH and extract with DCM (3x) to recover the chiral auxiliary, ethyl (2R)-2-aminobutanoate.

    • The isolated carboxylic acid can be further purified by chromatography or crystallization. Its enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a Mosher's ester followed by ¹H NMR or ¹⁹F NMR analysis.

Data Presentation: Expected Outcomes

The efficiency of an asymmetric alkylation is judged by its chemical yield and diastereoselectivity. Based on analogous systems using amino acid-derived auxiliaries, high levels of stereocontrol can be anticipated.[4][9]

Table 1: Representative Results for Asymmetric Alkylation

Entry Electrophile (R'-X) Base Temp (°C) Yield (%) d.r. (Major:Minor)
1 Benzyl bromide LDA -78 85-95 >95:5
2 Allyl iodide LDA -78 80-90 >95:5
3 Ethyl iodide NaHMDS -78 to -40 70-85 90:10 - 95:5
4 Methyl iodide NaHMDS -78 65-80 85:15 - 90:10

Note: These are expected values based on established literature for similar chiral auxiliaries. Actual results may vary and require optimization.

Key Causality Behind Experimental Choices:

  • Base Selection: Strong, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are crucial. They rapidly and quantitatively deprotonate the α-carbon without competing nucleophilic attack at the amide carbonyl.[10] The choice of the counter-ion (Li⁺ vs. Na⁺) can influence the rigidity of the chelated intermediate and thus affect diastereoselectivity.[4]

  • Solvent: Aprotic polar solvents like THF are essential. They effectively solvate the metal cation without interfering with the enolate formation or the subsequent alkylation.

  • Temperature: Low temperatures (-78 °C) are critical to ensure the kinetic formation of a single enolate geometry (typically the (Z)-enolate) and to prevent side reactions or enolate equilibration, thereby maximizing stereoselectivity.[6]

  • Cleavage Conditions: The use of LiOH/H₂O₂ is a standard method for cleaving N-acyl oxazolidinones and related amides.[8] The hydroperoxide anion is a highly effective nucleophile for the exocyclic amide carbonyl, leading to clean cleavage without racemization of the newly formed stereocenter.

By following these detailed protocols, researchers can effectively employ ethyl (2R)-2-aminobutanoate as a chiral auxiliary to synthesize a wide range of valuable, enantiomerically enriched α-substituted carboxylic acids for applications in drug discovery and total synthesis.

References
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.National Institutes of Health.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.ResearchGate.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.ResearchGate.
  • Advanced Chiral Auxiliary Synthesis.BOC Sciences.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College.
  • Chiral Auxiliaries and Optical Resolving Agents.TCI Chemicals.
  • Alkylation of enolates.University of Oxford.
  • Asymmetric Synthesis.University of York.
  • Approaches towards the synthesis of chiral alkyl-substituted α-aminoboronic esters.ResearchGate.
  • Chapter 1: Enolate Alkylations.University of California, Irvine.
  • Chiral auxiliary.Wikipedia.
  • Asymmetric Alkylation Reactions of Chiral Imide Enolates.Journal of the American Chemical Society.
  • Asymmetric Alkylation of Enolates.Harvard University.
  • Chiral Enolates.University of Wisconsin.
  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.YouTube.
  • Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates.ACS Publications.
  • Powerful Novel Chiral Acids for Enantioresolution.TCI Chemicals.
  • Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.ResearchGate.

Sources

derivatization of ethyl (2R)-2-aminobutanoate with Mosher's acid for NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Stereochemical Assignment of Ethyl (2R)-2-aminobutanoate via Mosher's Method


-Amino Esters for Absolute Configuration Assignment

Abstract & Scope

This guide details the protocol for the derivatization of ethyl (2R)-2-aminobutanoate with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) derivatives. While Mosher's method is the gold standard for determining the absolute configuration of chiral amines and alcohols,

-amino esters present specific challenges regarding racemization and conformer stability. This note provides a self-validating workflow using (R)- and (S)-MTPA chloride to generate diastereomeric amides, enabling the calculation of

values via

H and

F NMR to unambiguously assign stereochemistry.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Mosher Model for Primary Amines

The determination of absolute configuration relies on the magnetic anisotropy generated by the phenyl ring of the MTPA auxiliary. In the preferred conformer of the MTPA-amide:

  • The trifluoromethyl group (

    
    ) is eclipsed with the carbonyl oxygen (
    
    
    
    ).
  • The

    
    -methine proton of the chiral amine aligns syn to the carbonyl group.
    
  • This conformation places the phenyl group on one side of the chiral center and the methoxy group on the other.[1]

Substituents residing under the shielding cone of the phenyl ring experience an upfield shift (lower ppm), while those on the methoxy side are relatively deshielded. By comparing the chemical shifts of the diastereomers derived from (R)- and (S)-MTPA, the spatial arrangement of substituents—and thus the absolute configuration—can be deduced.[2][3][4]

Reagent Stereochemistry (Critical Definition)

Confusion often arises from the nomenclature of MTPA reagents. This protocol adheres to the Hoye convention (Hoye et al., 2007), which defines the "S-Mosher derivative" based on the configuration of the parent acid, not the chloride.

  • Reagent A: (R)-(-)-MTPA-Cl

    
     Yields the (S)-MTPA amide .
    
  • Reagent B: (S)-(+)-MTPA-Cl

    
     Yields the (R)-MTPA amide .
    

Note: The Cahn-Ingold-Prelog (CIP) priority changes when converting the acid (OH) to the chloride (Cl), causing the R/S descriptor to flip while the spatial geometry remains identical.

Reaction Pathway

The reaction involves the nucleophilic attack of the amine nitrogen on the acid chloride carbonyl, facilitated by a mild base (pyridine) to neutralize the generated HCl.

ReactionScheme Substrate Ethyl (2R)-2-aminobutanoate (Chiral Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Pyridine (DCM, 0°C) Reagent (R)-(-)-MTPA-Cl (Acylating Agent) Reagent->Intermediate Product (S)-MTPA Amide (Diastereomer A) Intermediate->Product - Cl⁻ Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Reaction scheme for the formation of the (S)-MTPA amide. Note that using (S)-(+)-MTPA-Cl would yield the (R)-MTPA amide.

Experimental Protocol

Objective: Synthesize both (S)- and (R)-MTPA amides of ethyl 2-aminobutanoate without racemization.

Materials & Reagents[6][7][10][11][12]
  • Substrate: Ethyl 2-aminobutanoate (approx. 10 mg per reaction).

  • Reagent A: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Sigma/TCI).[5][6]
  • Reagent B: (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride.[7]
  • Solvent: Dichloromethane (DCM), anhydrous (dried over

    
     or molecular sieves).
    
  • Base: Pyridine (anhydrous). Avoid triethylamine (TEA) as it can promote racemization of

    
    -amino esters via ketene aminal formation.
    
  • Quench: Dimethylaminopropylamine (DMAPA) or saturated

    
    .
    
Step-by-Step Procedure (Parallel Synthesis)

Run two parallel reactions labeled Vial S (using R-Cl) and Vial R (using S-Cl).

  • Preparation (In Fume Hood):

    • Dissolve 10 mg (0.076 mmol) of ethyl 2-aminobutanoate in 0.5 mL anhydrous DCM in a clean 4 mL vial.

    • Add 25

      
      L anhydrous pyridine (4.0 equiv).
      
    • Critical: Cool the mixture to 0°C (ice bath). Low temperature minimizes racemization risk.

  • Derivatization:

    • Vial S: Add 20

      
      L (1.5 equiv) of (R)-(-)-MTPA-Cl .
      
    • Vial R: Add 20

      
      L (1.5 equiv) of (S)-(+)-MTPA-Cl .
      
    • Stir or shake gently at 0°C for 15 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Validation Check (Optional but Recommended):

    • Take a 50

      
      L aliquot, dilute with 
      
      
      
      , and run a quick
      
      
      F NMR.
    • Success Criteria: You should see a major peak for the amide (-68 to -70 ppm) and a peak for excess acid chloride. If the amine is consumed, proceed.

  • Workup:

    • Dilute with 2 mL diethyl ether or DCM.

    • Wash with 1 mL 1M HCl (removes pyridine and unreacted amine).

    • Wash with 1 mL saturated

      
       (removes hydrolyzed MTPA acid).
      
    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (N2 stream or rotovap).

  • NMR Sample Prep:

    • Dissolve the residue in 0.6 mL

      
      . Ensure the sample height in the NMR tube is consistent (4-5 cm).
      

Data Analysis & Interpretation

The Calculation

The diagnostic parameter is the difference in chemical shift between the two diastereomers:


[4]
  • 
    : Shift from reaction with (R)-(-)-MTPA-Cl.[5]
    
  • 
    : Shift from reaction with (S)-(+)-MTPA-Cl.
    
Predicted Shift Behavior (Ethyl (2R)-2-aminobutanoate)

Based on the Mosher model for a (2R) configuration:

  • (S)-Amide Conformation: The Phenyl group of the MTPA auxiliary shields the ethyl side chain (C3, C4).

  • (R)-Amide Conformation: The Phenyl group shields the ester group (COOEt).

Proton GroupPositionExpected

(S-Amide)
Expected

(R-Amide)

(S - R)
Interpretation
NH Amide~7.20~7.25Negative Variable (less reliable)
H-2

-CH
~4.60~4.60~0 Close to chiral center
H-3

-CH2 (Ethyl chain)
Shielded (e.g., 1.70)Deshielded (e.g., 1.85)Negative (-) Ph shields R-group
H-4

-CH3 (Ethyl chain)
Shielded (e.g., 0.85)Deshielded (e.g., 0.95)Negative (-) Ph shields R-group
OCH2 Ester EthylDeshielded (e.g., 4.25)Shielded (e.g., 4.15)Positive (+) Ph shields Ester
CH3 (Ester) Ester MethylDeshielded (e.g., 1.30)Shielded (e.g., 1.22)Positive (+) Ph shields Ester
Assignment Workflow

Use the signs of


 to build the model.
  • Assign all protons in both spectra.

  • Calculate

    
     for each proton.[3][4]
    
  • Draw the structure with the amine in the standard projection (C-H

    
     syn to C=O).
    
  • Place protons with Positive values on the Right/Front (R2) side.

  • Place protons with Negative values on the Left/Back (R1) side.

AnalysisWorkflow Start Obtain 1H NMR Spectra (S-Amide & R-Amide) Assign Assign Chemical Shifts (δ) for H-3, H-4, O-CH2 Start->Assign Calc Calculate Δδ(SR) = δ(S) - δ(R) Assign->Calc Decision Analyze Signs Calc->Decision Res1 Ethyl Chain = Negative (-) Ester Group = Positive (+) Decision->Res1 Pattern A Res2 Ethyl Chain = Positive (+) Ester Group = Negative (-) Decision->Res2 Pattern B Concl1 Conclusion: (2R)-Configuration Res1->Concl1 Concl2 Conclusion: (2S)-Configuration Res2->Concl2

Figure 2: Decision logic for assigning the absolute configuration based on NMR shift differences.

Troubleshooting & Quality Control

Racemization Check

-Amino esters are susceptible to racemization at the C2 position under basic conditions.
  • Symptom: In the

    
    H NMR of the crude reaction mixture (before mixing S and R samples), you observe a "shadow" set of peaks for the diastereomeric protons (e.g., split doublets for the amide NH or methoxy signal).
    
  • Validation: Check the

    
    F NMR.
    
    • Pure Diastereomer: Single strong peak (approx -69 ppm).

    • Racemized: Two peaks with significant intensity (e.g., 90:10 ratio).

    • Note: Small impurity peaks (<2%) are usually due to enantiomeric impurities in the commercial MTPA-Cl reagent, not necessarily racemization.

Incomplete Reaction
  • Symptom: Presence of broad amine NH peaks or starting material shifts.

  • Remedy: Ensure MTPA-Cl is fresh. Acid chlorides hydrolyze to the acid (MTPA-OH) over time. If the reagent is old, add a coupling agent (EDC/DMAP) and use the acid form, or distill the chloride.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][8] Nature Protocols, 2, 2451–2458. Link[3][4]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512–519. Link

  • Allen, D. A., et al. (2008). Prevention of racemization in the synthesis of peptide-based pharmaceuticals. Drug Discovery Today, 13, 1-10. (Contextual reference for amino ester stability).

Sources

Troubleshooting & Optimization

methods to prevent the racemization of ethyl (2R)-2-aminobutanoate during chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for maintaining the chiral integrity of ethyl (2R)-2-aminobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this and other chiral amino acid esters in their synthetic pathways. Here, we will delve into the mechanisms of racemization and provide actionable troubleshooting advice and frequently asked questions to ensure your reactions yield products with the desired stereochemical purity.

I. Understanding the Challenge: The Mechanism of Racemization

The primary cause of racemization in α-amino esters like ethyl (2R)-2-aminobutanoate is the deprotonation of the α-carbon. This process is facilitated by the presence of a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of R and S enantiomers.[1] The ester group, while not as activating as a ketone, can still render the α-proton susceptible to abstraction under basic conditions.

Several factors can influence the rate of racemization, including the strength and steric bulk of the base, reaction temperature, solvent, and the presence of activating groups on the nitrogen.

Visualizing the Mechanism of Racemization

racemization_mechanism cluster_reactants Reactants cluster_products Products (2R)-Ester Ethyl (2R)-2-aminobutanoate Enolate Planar Enolate (Achiral Intermediate) (2R)-Ester->Enolate -H+ (Base) Enolate->(2R)-Ester +H+ (2S)-Ester Ethyl (2S)-2-aminobutanoate Enolate->(2S)-Ester +H+ Base Base (B:) Protonated_Base HB+

Caption: Base-catalyzed racemization of an α-amino ester via a planar enolate intermediate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides targeted solutions.

Issue 1: Significant loss of enantiomeric excess (%ee) after a base-mediated reaction.

Question: I am performing a reaction that requires a base, and my starting material, ethyl (2R)-2-aminobutanoate, is showing significant racemization in the final product. How can I mitigate this?

Answer: The choice of base is critical in preventing racemization. Strong, non-nucleophilic, and sterically hindered bases are generally preferred as they are less likely to deprotonate the α-carbon.

  • Causality: Less hindered or stronger bases can more easily access and abstract the α-proton, leading to the formation of the planar enolate intermediate and subsequent racemization. Bulky bases face steric hindrance, making the deprotonation of the α-carbon less favorable.[2]

  • Solution:

    • Switch to a Bulkier Base: Instead of common bases like sodium hydroxide or potassium carbonate, consider using sterically hindered, non-nucleophilic bases.[3] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base), 1,8-Diazabicycloundec-7-ene (DBU), or 2,6-di-tert-butylpyridine.[3]

    • Lower the Reaction Temperature: Racemization is often kinetically controlled. Running your reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of deprotonation.

    • Minimize Reaction Time: Prolonged exposure to basic conditions can increase the extent of racemization.[4] Monitor your reaction closely and quench it as soon as it reaches completion.

Base TypeExampleTendency to Cause RacemizationRationale
Strong, Hindered Lithium diisopropylamide (LDA)[3]LowHigh steric bulk hinders approach to the α-proton.
Moderately Strong, Hindered N,N-Diisopropylethylamine (DIPEA)[3]ModerateGood balance of basicity and steric hindrance.
Strong, Non-Hindered Sodium Hydroxide (NaOH)HighSmall size allows for easy access to the α-proton.[4]
Weak, Non-Hindered Sodium Bicarbonate (NaHCO3)Low to ModerateLower basicity reduces the driving force for deprotonation.
Issue 2: Racemization during N-protection or deprotection steps.

Question: I am trying to protect the amine of ethyl (2R)-2-aminobutanoate, but I am observing a decrease in optical purity. What should I be aware of?

Answer: Both the introduction and removal of protecting groups can expose the chiral center to conditions that promote racemization.

  • Causality: Many protection and deprotection procedures involve basic or acidic conditions that can facilitate enolate formation. For instance, the popular Fmoc protecting group is removed with a base like piperidine, which can cause racemization.[5]

  • Solution:

    • Choose the Right Protecting Group: Select a protecting group that can be applied and removed under mild conditions. The tert-Butoxycarbonyl (Boc) group, which is typically removed with mild acid (e.g., TFA), is often a good choice to avoid base-mediated racemization.[6][7] The Benzyloxycarbonyl (Z or Cbz) group is also known for its resistance to racemization during activation.[5]

    • Optimize Deprotection Conditions: If using a base-labile protecting group like Fmoc, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[8]

    • Careful Monitoring: As with any reaction, monitor the progress and stop it as soon as the starting material is consumed to minimize side reactions.

Issue 3: Racemization during peptide coupling reactions.

Question: When I use my N-protected ethyl (2R)-2-aminobutanoate in a peptide coupling reaction, I see significant epimerization. How can I prevent this?

Answer: The activation of the carboxylic acid group during peptide bond formation can increase the acidity of the α-proton, making it more susceptible to racemization, especially in the presence of a base.[8][9]

  • Causality: Coupling reagents activate the carboxyl group, which can lead to the formation of an oxazolone intermediate. This intermediate is particularly prone to racemization.

  • Solution:

    • Use Additives: Incorporate additives like HOBt, 6-Cl-HOBt, or HOAt into your coupling reaction. These additives are known to suppress racemization.[8]

    • Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization than others. Consider using reagents like COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Pre-activation: Avoid in-situ activation where the activated amino acid is present with the base for an extended period. Pre-activating the carboxylic acid component before adding the amine can sometimes reduce the risk of racemization.

Workflow for Minimizing Racemization in a Typical Acylation Reaction

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Start Start with enantiomerically pure Ethyl (2R)-2-aminobutanoate Protect Protect the amine (e.g., with Boc-anhydride) under mild, non-basic conditions Start->Protect Dissolve Dissolve the N-Boc protected ester in an aprotic solvent (e.g., THF, DCM) Protect->Dissolve Cool Cool the reaction mixture to 0°C or lower Dissolve->Cool Add_Base Add a sterically hindered base (e.g., DIPEA) slowly Cool->Add_Base Add_Reagent Add the acylating agent dropwise Add_Base->Add_Reagent Monitor Monitor the reaction by TLC or LC-MS Add_Reagent->Monitor Quench Quench the reaction with a mild acid (e.g., sat. aq. NH4Cl) Monitor->Quench Extract Perform aqueous work-up and extraction Quench->Extract Purify Purify the product (e.g., column chromatography) Extract->Purify Analyze Analyze for enantiomeric excess (%ee) using chiral HPLC or GC Purify->Analyze

Caption: A generalized workflow for an acylation reaction designed to minimize racemization.

III. Frequently Asked Questions (FAQs)

Q1: Can the solvent choice impact the degree of racemization?

A1: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can sometimes promote racemization by stabilizing the charged enolate intermediate. Nonpolar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often better choices. The coordinating strength of the solvent can also influence the binding and selectivity of chiral reagents.[10]

Q2: How can I accurately measure the enantiomeric excess of my product?

A2: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[11] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. NMR spectroscopy can also be used, often after derivatization with a chiral agent like Mosher's acid to create diastereomers with distinguishable signals.[12]

Q3: Are there any specific reaction conditions that are known to cause racemization of amino acid esters?

A3: Yes, dissolution in a mixture of aliphatic ketones (like acetone) and carboxylic acids (like acetic acid) has been shown to racemize amino acid esters.[13] This is a less common scenario in synthesis but highlights the importance of considering all components of a reaction mixture.

Q4: Does the ester group itself influence the rate of racemization?

A4: Yes, the nature of the ester group can have an effect. Bulkier ester groups (e.g., tert-butyl) can sometimes provide steric hindrance that slightly disfavors the formation of the planar enolate. However, the primary drivers of racemization are the reaction conditions (base, temperature, etc.).

Q5: Is it possible to reverse racemization?

A5: Reversing racemization, a process known as resolution, involves separating the enantiomers. This can be achieved through various methods, including classical chemical resolution by forming diastereomeric salts with a chiral resolving agent, enzymatic resolution, or chiral chromatography.[14][15] However, preventing racemization in the first place is always the more efficient and desirable strategy.

IV. Experimental Protocol: N-Benzoylation of Ethyl (2R)-2-aminobutanoate with Minimal Racemization

This protocol provides a step-by-step method for the N-benzoylation of ethyl (2R)-2-aminobutanoate, incorporating best practices to maintain chiral integrity.

Materials:

  • Ethyl (2R)-2-aminobutanoate hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add ethyl (2R)-2-aminobutanoate hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add DIPEA (2.2 eq) to the suspension. Stir for 10 minutes to neutralize the hydrochloride salt and form the free amine in situ.

  • In the dropping funnel, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM (2 mL per gram of benzoyl chloride).

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

V. References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Liardon, R., & Ott-Longoni, R. (1980). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta, 63(6), 1695-1702. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Hayashi, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 127-130. Retrieved from [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. Retrieved from [Link]

  • van der Meij, P. (2021). Chemically fuelled deracemization of amino acids. University of Groningen. Retrieved from [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]

  • Jurczak, J., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2154. Retrieved from [Link]

  • Pasanen, M., et al. (1998). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1309-1316. Retrieved from [Link]

  • Toniolo, C., et al. (1996). Chiral, Fully Extended Helical Peptides. Journal of the American Chemical Society, 118(19), 4612-4617. Retrieved from [Link]

  • Denmark, S. E., & Nicaise, O. J.-C. (1997). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 97(5), 1163-1194. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7016-7041. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. (2018). Purdue University Graduate School. Retrieved from [Link]

  • Taran, F., et al. (2007). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 129(47), 14552-14553. Retrieved from [Link]

  • Nam, D., et al. (2018). Amino-acid- and peptide-directed synthesis of chiral plasmonic gold nanoparticles. Nature, 556(7701), 355-359. Retrieved from [Link]

  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]

  • Gindra, A. J., & Le, K. A. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 98(10), 3362-3367. Retrieved from [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

Sources

troubleshooting guide for common issues in the crystallization of ethyl (2R)-2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Guide for Ethyl (2R)-2-aminobutanoate Case Log ID: #CRYST-8821 Topic: Troubleshooting Crystallization, Polymorphism, and Oiling Out Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Technical Context

Ethyl (2R)-2-aminobutanoate (also known as Ethyl D-2-aminobutyrate) presents a unique set of crystallographic challenges. As an alpha-amino acid ester, its free base form is a low-melting solid or oil at room temperature, making direct crystallization difficult. The industry standard is to isolate it as a salt—typically the hydrochloride (HCl) or tartrate (for chiral resolution).

Critical Failure Points:

  • Oiling Out (LLPS): The system enters a liquid-liquid phase separation (metastable zone) before nucleation occurs, often driven by impurities or rapid cooling.[1]

  • Hydrolysis: The ester bond is labile. Presence of moisture, especially in acidic/basic mother liquors, degrades the product back to 2-aminobutyric acid.

  • Enantiomeric Excess (ee) Drop: Inefficient resolution steps or racemization during salt formation.

This guide moves beyond standard protocols to address the why and how of rescuing failed crystallizations.

Diagnostic Workflow

Before altering your solvent system, identify the specific failure mode using the logic tree below.

DiagnosticWorkflow Start START: Observation Oiling Phase Separation (Oiling Out) Start->Oiling LowYield Low Yield / No Precipitate Start->LowYield LowPurity Low ee% or Chemical Purity Start->LowPurity CheckSalt Is it Free Base or Salt? Oiling->CheckSalt Action_Dry Dehydrate Solvent (Induces Hydrolysis) LowYield->Action_Dry High Solubility Action_Res Recrystallize with Dibenzoyl-L-Tartaric Acid LowPurity->Action_Res Low ee% CheckWater Water Content > 0.5%? CheckSalt->CheckWater Salt Form Action_Acid Switch to HCl/Ethanol (Free base is unstable) CheckSalt->Action_Acid Free Base CheckCooling Cooling Rate > 0.5°C/min? CheckWater->CheckCooling No CheckWater->Action_Dry Yes Action_Seed Seed at Metastable Zone (Avoid Crash Cooling) CheckCooling->Action_Seed Yes

Figure 1: Decision matrix for diagnosing crystallization failures in amino acid esters.

Troubleshooting Modules (Q&A)

Module A: The "Oiling Out" Phenomenon

User Question: I am trying to crystallize the HCl salt from ethanol/ethyl acetate, but instead of crystals, a second liquid phase separates at the bottom. How do I fix this?

Scientist Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to nucleation is too high.

Root Causes & Fixes:

  • Impurity Profile: Impurities (like the hydrolyzed acid) depress the melting point of the solvated salt, causing it to "melt" out of solution before it crystallizes.

    • Fix: Perform a charcoal filtration on the hot solution to remove trace organic impurities that stabilize the oil phase.

  • Supersaturation Spike: Adding ethyl acetate (antisolvent) too fast creates local zones of massive supersaturation.

    • Fix:Reverse Addition. Add the antisolvent dropwise to the agitated solution. Even better, seed the solution before the antisolvent addition reaches the cloud point.

  • Water Content: Ethyl (2R)-2-aminobutanoate HCl is hygroscopic. Water acts as a powerful solvent/plasticizer.

    • Fix: Switch to Anhydrous Ethanol/MTBE (Methyl tert-butyl ether). MTBE is a superior antisolvent here because it does not absorb water as readily as Ethyl Acetate.

Module B: Enantiomeric Purity (Resolution Issues)

User Question: I started with racemic material and used L-tartaric acid, but my final crystals only have 80% ee. How do I upgrade the optical purity?

Scientist Response: 80% ee indicates you have a solid solution or entrapment of the wrong diastereomer. Standard recrystallization is often inefficient here.

The "Pope-Peachey" Approach:

  • Switch Resolving Agents: If L-tartaric acid (unsubstituted) is failing, switch to O,O'-Dibenzoyl-L-tartaric acid . The benzoyl groups increase steric bulk and pi-stacking, creating a more rigid lattice difference between the (R) and (S) salts.

  • The "Half-Equivalent" Method: Do not use 1 equivalent of tartaric acid. Use 0.5 equivalents of the resolving agent relative to the racemic amine. This forces the "wrong" enantiomer to remain in solution as the free base (or soluble salt), while the "right" enantiomer crystallizes as the tartrate.

  • Solvent Polarity: Switch from pure ethanol to 90:10 Ethanol:Water . The slight water content often helps dissolve the more soluble diastereomer, cleaning up the precipitate.

Module C: Yield vs. Hydrolysis

User Question: My yield is dropping with every recrystallization, and I see a new peak in HPLC at the solvent front.

Scientist Response: You are hydrolyzing your ester.

  • Mechanism:

    
    
    
  • Trigger: Heating the HCl salt in a solvent that isn't perfectly dry.[2][3] The HCl provides the acid catalyst; the solvent provides the moisture.

  • Protocol Shift:

    • Limit heating duration. Dissolve at 40°C, not reflux (80°C).

    • Use 2-Propanol (IPA) instead of Ethanol/Water. IPA is less hygroscopic and offers a steeper solubility curve, improving yield without requiring excessive heat.

Master Protocol: Robust Crystallization of Ethyl (2R)-2-aminobutanoate HCl

This protocol is designed to minimize oiling out and maximize crystallinity.[1][4][5]

Reagents:

  • Crude Ethyl (2R)-2-aminobutanoate HCl (10.0 g)

  • Solvent A: Absolute Ethanol (Dry)

  • Solvent B: MTBE (Methyl tert-butyl ether) or Acetone

Step-by-Step:

  • Dissolution (The "Minimal Heat" Rule):

    • Place 10.0 g of crude solid in a flask.

    • Add 25 mL of Absolute Ethanol.

    • Warm to 45°C . Do not boil. If solids remain, add Ethanol in 2 mL increments until dissolved.

    • Checkpoint: If the solution is colored, treat with activated carbon (5 wt%) for 10 mins and filter warm.

  • Seeding (The Critical Step):

    • Cool the solution to 30°C .

    • Add 0.1% w/w pure seed crystals .

    • Stir at 200 RPM for 30 minutes. Wait for a visible haze to stabilize. (This prevents oiling out).

  • Antisolvent Addition:

    • Slowly add 50 mL of MTBE (or Acetone) over 2 hours via a dropping funnel.

    • Note: If oil droplets appear, stop addition, heat slightly to redissolve, and increase stirring speed before cooling again.

  • Isolation:

    • Cool the slurry to 0–5°C and hold for 1 hour.

    • Filter under nitrogen (to prevent moisture uptake).

    • Wash with cold MTBE.

    • Dry in a vacuum oven at 40°C.

Expected Data:

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation/impurities
Melting Point 130–135°C (HCl salt)Sharp range indicates high purity
Solubility High: Water, MethanolLow: Acetone, Ether, Hexane
Hygroscopicity Moderate to HighStore in desiccator

References

  • BenchChem. (2025).[2][4] Technical Support Center: Purification of (S)-Methyl 2-aminobutanoate hydrochloride. Retrieved from 4

  • Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry. Retrieved from 6

  • Mettler Toledo. (2025). Oiling Out in Crystallization: Causes and Control Strategies. Retrieved from 1

  • PubChem. (2025).[7] Ethyl (2R)-2-aminobutanoate Compound Summary. Retrieved from 7[8][9]

  • ResearchGate. (2025). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid. Retrieved from 10[10]

Sources

addressing the poor solubility of ethyl (2R)-2-aminobutanoate in non-polar reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Ethyl (2R)-2-aminobutanoate is commercially supplied as the hydrochloride salt (HCl) to prevent oxidation and hydrolysis. This salt form possesses a high crystal lattice energy, rendering it insoluble in non-polar solvents (Toluene, Hexanes, Et₂O) and sparingly soluble in chlorinated solvents (DCM, CHCl₃).

The Solution: To utilize this chiral building block in non-polar media—often required for moisture-sensitive alkylations, peptide couplings, or transition-metal catalyzed cross-couplings—you must disrupt the ionic lattice. This is achieved via Free-Basing (breaking the salt) or Phase Transfer Catalysis (shuttling the salt).

Critical Constraint: The (2R)-stereocenter is susceptible to racemization via enolization under strongly basic conditions. All protocols below are designed to maximize solubility while maintaining >99% ee (enantiomeric excess).

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your reaction constraints using the logic flow below.

SolubilityStrategy Start Start: Ethyl (2R)-2-aminobutanoate HCl SolventConstraint Is the Reaction Solvent Strictly Non-Polar? (e.g., Toluene, Hexane) Start->SolventConstraint BaseSensitivity Is the Reaction Base-Sensitive? SolventConstraint->BaseSensitivity Yes (Strictly Non-Polar) InSitu Protocol B: In-Situ Neutralization (One-pot) SolventConstraint->InSitu No (DCM/THF allowed) ExSitu Protocol A: Ex-Situ Free Basing (Isolation required) BaseSensitivity->ExSitu Yes (Must remove acid first) PTC Protocol C: Phase Transfer Catalysis (Liquid/Solid or Liquid/Liquid) BaseSensitivity->PTC No (Biphasic allowed)

Figure 1: Strategic decision tree for solubilization based on solvent and reaction constraints.

Detailed Protocols

Protocol A: Ex-Situ Free Basing (The "Clean" Method)

Best for: Reactions sensitive to amine salts or water; when using strictly non-polar solvents like Toluene.

The Science: The free base of ethyl 2-aminobutyrate is an oil with moderate lipophilicity (LogP ~0.5). It dissolves readily in organic solvents once stripped of the HCl counter-ion.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the HCl salt in the minimum amount of water (approx. 5-8 mL). Do not use excess water, as the free base has partial water solubility.

  • Basification: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ or K₂CO₃ until pH reaches ~9-10.

    • Warning: Do not use NaOH. High pH (>12) promotes ester hydrolysis and racemization [1].

  • Extraction: Add an equal volume of DCM or EtOAc. Shake vigorously.

  • Salting Out (Critical): If the organic layer is not distinct, add solid NaCl to the aqueous layer to saturate it. This forces the organic amine into the organic phase (Salting-out effect).

  • Drying: Separate the organic layer. Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration/Swap: Filter and concentrate 80% of the solvent under reduced pressure (keep bath <30°C to prevent volatility loss). Dilute with your target non-polar solvent (e.g., Toluene) and concentrate again to azeotropically remove traces of DCM/Water.

Validation:

  • Visual: Clear, colorless oil.

  • NMR: Absence of broad ammonium protons (~8.0 ppm).

Protocol B: In-Situ Neutralization

Best for: Peptide coupling or acylations in DCM/THF where salt byproducts are tolerable.

The Science: You generate the free amine inside the reaction vessel using a non-nucleophilic organic base. The resulting ammonium salt (e.g., DIPEA·HCl) remains in solution or precipitates, depending on the solvent.

Step-by-Step:

  • Suspend the amino ester HCl salt in the reaction solvent (e.g., DCM). It will appear as a slurry.

  • Add 1.05 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Observation: The slurry will likely clear up (if the organic base salt is soluble) or change texture. The amino ester is now available for reaction.[1][2]

  • Proceed: Add the electrophile (e.g., Acid Chloride, Activated Carboxylic Acid).

Troubleshooting:

  • Issue: The reaction is sluggish.

  • Fix: The byproduct salt (DIPEA·HCl) might be encapsulating the reagent. Add a solubilizing co-solvent like 5% DMF if compatible.

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Alkylations (O'Donnell method) in Toluene/Hexanes using inorganic bases.

The Science: A quaternary ammonium salt (Q⁺X⁻) acts as a shuttle, transporting the anionic form of the substrate or hydroxide ions between the solid/aqueous phase and the organic phase [2].

Step-by-Step:

  • System: Toluene (Organic phase) + Solid K₂CO₃ or 50% NaOH (Inorganic phase).

  • Catalyst: Add 5-10 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Mechanism: The Q⁺ ion pairs with the deprotonated amino ester (or helps deprotonate it at the interface), pulling it into the Toluene layer where it reacts with the electrophile.

Critical Risk: Racemization

The alpha-proton of amino acid esters is acidic (pKa ~21-25 in DMSO, but effectively lower in Schiff bases).

The Pathway: Base removes the


-proton 

Planar Enolate Intermediate

Reprotonation from either face

Racemic Mixture (DL).

Racemization L_Isomer (2R)-Isomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (-H+) Base Strong Base / Heat Base->Enolate Catalyzes Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (+H+)

Figure 2: Mechanism of base-catalyzed racemization.

Prevention Rules:

  • Avoid Excess Base: Never exceed pH 10 during workup.

  • Temperature Control: Perform neutralizations at 0°C.

  • Avoid Aldehydes: Unless forming a Schiff base intentionally, aldehydes can catalyze racemization via imine formation [3].

Frequently Asked Questions (FAQs)

Q1: I performed the "Ex-Situ" free basing, but my yield is only 40%. Where did it go? A: The free base ethyl (2R)-2-aminobutanoate is moderately soluble in water. If you used a large volume of water for the initial dissolution and did not "salt out" (saturate with NaCl) the aqueous layer, much of your amine remained in the water. Correction: Re-extract the aqueous layer 3x with DCM after saturating with NaCl.

Q2: Can I use Toluene directly for the extraction? A: Toluene is often too non-polar to extract the amine efficiently from water. It is better to extract with DCM or EtOAc first, dry the organic layer, and then swap the solvent to Toluene via rotary evaporation.

Q3: Why does my reaction turn cloudy when I add DIPEA? A: This is normal. The reaction is: R-NH3+Cl- + DIPEA -> R-NH2 + DIPEA-H+Cl-. The DIPEA-H+Cl- salt is often insoluble in non-polar solvents like Ether or Toluene and precipitates. Ensure your stirring is vigorous enough to keep the suspension uniform.

Q4: Is the free base stable for storage? A: No. Amino acid esters are prone to diketopiperazine formation (self-condensation) and hydrolysis upon storage. Always generate the free base immediately prior to use. Store the HCl salt for long-term stability.

Physical Data Reference Table

PropertyValueNotes
Molecular Weight 167.63 g/mol (HCl Salt)131.17 g/mol (Free Base)
Solubility (HCl Salt) Water, MeOH, EtOHInsoluble in Et₂O, Hexane, Toluene
Solubility (Free Base) DCM, EtOAc, ToluenePartially soluble in Water
pKa (Conjugate Acid) ~7.6 [4]Lower than free amino acid due to ester
Storage Hygroscopic (Salt)Store under N₂, <4°C

References

  • Kovacs, J. "Racemization of Amino Acid Derivatives." The Peptides: Analysis, Synthesis, Biology, Vol 2, Academic Press, 1979.

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004, 37(8), 506–517.

  • Bada, J. L. "Racemization of Amino Acids." Nature, 1982.
  • PubChem. "Ethyl (2R)-2-aminobutanoate hydrochloride."[3][4] Compound Summary.

Sources

minimizing the formation of dimeric side products in ethyl (2R)-2-aminobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimeric Side Products in Ethyl (2R)-2-aminobutanoate Synthesis

Document ID: TSC-CHEM-2024-085 Status: Active Audience: Process Chemists, Medicinal Chemists

Introduction: The "Hidden" Impurity

In the synthesis of Ethyl (2R)-2-aminobutanoate (a critical intermediate for racetam-class antiepileptics like Brivaracetam), the most persistent failure mode is the formation of 3,6-diethyl-2,5-piperazinedione (a Diketopiperazine, or DKP).

This impurity is not formed by random decomposition; it is the thermodynamic sink of your product. Once formed, it is crystalline, insoluble, and chemically inert, making it difficult to remove without significant yield loss. This guide details the mechanistic root cause and provides a self-validating protocol to prevent its formation.

Module 1: Mechanism & Root Cause Analysis

The Core Issue: Autocatalytic Cyclization The ethyl ester of an alpha-amino acid possesses both a nucleophile (the primary amine) and an electrophile (the ester carbonyl) within the same molecular environment.

  • In Acidic Conditions (HCl Salt): The amine is protonated (

    
    ), removing its nucleophilicity. The molecule is stable.[1][2][3]
    
  • In Basic/Neutral Conditions (Free Base): The amine is free (

    
    ). Two molecules react to form a linear dipeptide, which then rapidly cyclizes to the stable 6-membered DKP ring.
    
Pathway Visualization

DKP_Formation Ester_HCl Ethyl (2R)-2-aminobutanoate (HCl Salt) STABLE Free_Base Free Base Monomer (Reactive Species) Ester_HCl->Free_Base Neutralization (pH > 7) Linear_Dimer Linear Dipeptide Intermediate Free_Base->Linear_Dimer Intermolecular Attack (k1) DKP 3,6-diethyl-2,5-piperazinedione (DKP Impurity) THERMODYNAMIC SINK Free_Base->DKP High Conc. / Heat Linear_Dimer->DKP Intramolecular Cyclization (k2)

Figure 1: The degradation pathway from stable salt to insoluble DKP impurity. Note that k2 (cyclization) is often faster than k1, meaning the linear dimer is rarely isolated.

Module 2: Optimized Experimental Protocol

Objective: Synthesize Ethyl (2R)-2-aminobutanoate Hydrochloride while suppressing DKP formation to <0.1%.

Method: Thionyl Chloride Mediated Esterification Rationale: This method generates anhydrous HCl in situ, keeping the amine protonated throughout the entire reaction course.

Step-by-Step Workflow
StepActionCritical Technical Note (The "Why")
1 Setup Suspend (2R)-2-aminobutyric acid (1.0 eq) in absolute Ethanol (10 vol). Cool to 0–5°C.Temperature Control: The reaction of SOCl₂ with EtOH is highly exothermic. Starting hot degrades the reagent before it activates the acid.
2 Activation Add Thionyl Chloride (1.2–1.5 eq) dropwise over 30-60 mins.Stoichiometry: Excess SOCl₂ ensures complete conversion of the carboxylic acid and scavenges any adventitious water, preventing hydrolysis later.
3 Reaction Warm to reflux (78°C) and stir for 4–6 hours.Kinetics: Reflux is required to drive the equilibrium to the ester. The amine remains protonated (

) and safe from dimerization.
4 Workup (CRITICAL) Concentrate under reduced pressure at <40°C . Do NOT neutralize.Thermal Safety: High heat during concentration can cause localized overheating. If any free base exists, it will dimerize instantly at >50°C.
5 Chase Add Toluene (5 vol) and re-concentrate to dryness. Repeat 2x.Azeotropic Removal: This removes residual SOCl₂, HCl gas, and water. It drives the product to a solid crystalline form rather than a hygroscopic oil.
6 Isolation Suspend the residue in Diethyl Ether or MTBE. Filter the white solid.[4] Dry under vacuum.[5]Purification: The HCl salt is insoluble in ether/MTBE, but non-polar impurities remain in solution. This avoids aqueous extraction entirely.
Module 3: Troubleshooting Guide (FAQ)

Q1: I see a gelatinous white precipitate forming during the workup. What is it?

  • Diagnosis: This is likely the beginning of DKP polymerization or oligomerization.

  • Cause: You likely performed an aqueous workup and adjusted the pH > 8 to extract the free base, or you let the free base sit in solution too long.

  • Solution: Do not store the free base. If you must use the free base for the next step (e.g., an amide coupling), generate it in situ in the presence of the next electrophile. Never isolate the free base oil if avoidable.

Q2: My mass spec shows a peak at [M+H] = 132, but also a strong peak at 199.

  • Diagnosis:

    • 132 m/z = Ethyl 2-aminobutanoate (Target).

    • 199 m/z = 3,6-diethyl-2,5-piperazinedione (DKP Dimer) + H+. (Molecular weight of dimer is ~198).

  • Action: Your product has dimerized. This is irreversible. Recrystallize from Ethanol/Ether to remove the DKP (which is less soluble), but expect yield loss.

Q3: Can I distill the free base to purify it?

  • Diagnosis: Risky.

  • Reasoning: The boiling point of the amino ester is high. Heating the free base to its boiling point provides the exact activation energy required for the nucleophilic attack (

    
     attacking 
    
    
    
    ).
  • Recommendation: If distillation is absolute necessary, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. A wiped-film evaporator is preferred to minimize residence time.

Module 4: Stability Data & Storage

The following table summarizes the stability of the compound in different states. This data highlights why the Hydrochloride Salt is the industry standard for storage.

StateConditionsStability DurationPrimary Degradant
HCl Salt Solid, 25°C, Desiccated> 2 YearsNone (Stable)
HCl Salt Solution (H2O), pH 2> 24 HoursHydrolysis (slow)
Free Base Neat Oil, 25°C< 6 HoursDKP (Solid precipitate)
Free Base Solution (CH2Cl2), 25°C~ 24 HoursLinear Dimers / DKP
Free Base Neat Oil, 4°C< 48 HoursDKP

Storage Directive: Always store as the Hydrochloride salt at 4°C under Argon.

References
  • DKP Formation Mechanism: Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[6] Science, 213(4507), 544–545. [Link]

  • Synthesis of Alpha-Amino Esters (General Protocol): Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[7] Molecules, 13(5), 1111-1119. [Link]

  • Industrial Application (Brivaracetam Intermediates): Kenda, B., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with potential antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. (Describes the use of 2-aminobutyrate derivatives). [Link]

  • Information regarding the instability of the free base and preference for HCl salts in racetam synthesis is corroborated by patent literature for Levetiracetam/Brivaracetam processes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Kinetic Resolution of Ethyl 2-Aminobutanoate: Comparing Enzyme Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the pharmaceutical industry, the synthesis of enantiomerically pure compounds is not just a scientific challenge—it is a regulatory and therapeutic necessity. Chiral α-amino acids and their derivatives, such as ethyl 2-aminobutanoate, are critical building blocks for a multitude of active pharmaceutical ingredients (APIs). Enzymatic Kinetic Resolution (EKR) stands out as a powerful and sustainable strategy for accessing these enantiopure synthons. This guide provides an in-depth comparison of the catalytic efficiencies of various enzymes for the resolution of racemic ethyl 2-aminobutanoate, grounded in experimental data and field-proven insights.

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer into a new product, leaving the other, less reactive enantiomer to accumulate in the reaction mixture. An ideal EKR process achieves a conversion of approximately 50%, yielding both the unreacted substrate and the product in high enantiomeric excess (ee).

The success of this process hinges on the enzyme's enantioselectivity (E-value) , a measure of how much faster it reacts with one enantiomer compared to the other. A high E-value (typically >100) is essential for achieving high optical purity for both the product and the unreacted substrate.

G RS (R,S)-Ethyl 2-Aminobutanoate Enzyme Enzyme (e.g., Lipase) RS->Enzyme S_Substrate (S)-Ethyl 2-Aminobutanoate (Unreacted) Enzyme->S_Substrate (S)-Enantiomer is Released Unchanged R_Product (R)-Product (e.g., Amide) Enzyme->R_Product (R)-Enantiomer is Converted to Product G node_start node_start node_process node_process node_analysis node_analysis node_decision node_decision node_end node_end A 1. Prepare Stock Solutions - Racemic Substrate - Internal Standard B 2. Set Up Parallel Reactions - Label vials for each enzyme - Add solvent & substrate A->B C 3. Initiate Reactions - Add specific enzyme to each vial - Place in shaker at controlled temp. B->C D 4. Monitor Reaction - Withdraw aliquots at time intervals (e.g., 2, 4, 8, 24h) C->D E 5. Sample Quenching & Prep - Filter out enzyme - Prepare for analysis D->E F 6. Chiral HPLC/GC Analysis - Determine ee_s and ee_p - Quantify conversion via internal std. E->F G 7. Data Evaluation - Calculate Conversion (c) and E-value - Plot time course F->G H Is E-value > 100 and c ≈ 50%? G->H I 8. Select Optimal Enzyme for Scale-Up H->I Yes J Re-evaluate conditions (solvent, temp, acyl donor) H->J No J->B

Caption: Experimental workflow for enzyme screening.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Racemic ethyl 2-aminobutanoate

    • Panel of enzymes (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia, Subtilisin, etc.)

    • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

    • Acylating agent (e.g., vinyl acetate for acylation) or Buffer (for hydrolysis)

    • Internal standard (e.g., dodecane) for chromatographic analysis

    • Reaction vials (e.g., 4 mL glass vials with screw caps)

    • Orbital shaker with temperature control

    • Chiral HPLC or GC column suitable for separating the enantiomers of the substrate and product.

  • Reaction Setup (per enzyme):

    • To a 4 mL vial, add 2 mL of the chosen organic solvent.

    • Add racemic ethyl 2-aminobutanoate to a final concentration of 50 mM.

    • Add the internal standard to a final concentration of 10 mM.

    • Add the acylating agent (e.g., vinyl acetate, 1.5 equivalents).

    • Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C) in the orbital shaker.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a pre-weighed amount of the enzyme (e.g., 20 mg).

    • Seal the vial and shake at a constant speed (e.g., 200 rpm).

    • Withdraw small aliquots (e.g., 50 µL) at specified time points (e.g., 1, 2, 4, 8, 24 hours).

    • Immediately quench the reaction in the aliquot by filtering out the enzyme (e.g., using a syringe filter) and diluting with a suitable solvent (e.g., hexane/isopropanol).

  • Analysis:

    • Analyze the quenched samples by chiral HPLC or GC to determine the concentrations and enantiomeric excesses of the remaining substrate (ee_s) and the formed product (ee_p).

    • Conversion (c) is calculated based on the disappearance of the starting material relative to the internal standard.

    • Enantioselectivity (E-value) is calculated using the following formula, which is independent of reaction time:[1] E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)]

  • Selection:

    • The enzyme that provides the highest E-value while reaching approximately 50% conversion in a reasonable timeframe is selected as the optimal biocatalyst for the process.

Conclusion

While a single, universally "best" enzyme for the kinetic resolution of ethyl 2-aminobutanoate does not exist, lipases, particularly Candida antarctica Lipase B and Pseudomonas cepacia Lipase , consistently emerge as top candidates due to their high enantioselectivity, operational stability, and broad applicability. The ultimate catalytic efficiency is a product of not just the enzyme itself, but a carefully optimized interplay of solvent, temperature, and substrate presentation. The provided screening protocol offers a robust framework for researchers to empirically determine the most effective biocatalyst and conditions for their specific application, paving the way for the efficient and sustainable production of valuable chiral building blocks.

References

  • Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. (n.d.). Scientific.Net. Retrieved February 8, 2024, from [Link]

  • Catalytic Efficiency of Enzymes. (2022). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Skrobiszewska, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]

  • Andrade, L. H., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. Available at: [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- And cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Szymańska, K., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules. Available at: [Link]

  • Basso, A., & Serban, S. (2019). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. ACS Publications. Retrieved February 8, 2024, from [Link]

  • Morgan, B., et al. (1997). Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • de Miranda, A. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Dou, R., & Wang, J. (2019). On Catalytic Kinetics of Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Polgar, L. (1987). Kinetics of subtilisin and thiolsubtilisin. Annals of the New York Academy of Sciences. Available at: [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. (n.d.). ProQuest. Retrieved February 8, 2024, from [Link]

  • Cihangir, N., & Gup, R. (2011). Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. Available at: [Link]

  • Busto, E., et al. (2011). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Retrieved February 8, 2024, from [Link]

  • House, K. L., & Dunlap, R. B. (1992). Crystal structure of selenosubtilisin at 2.0-A resolution. Biochemistry. Available at: [Link]

  • de Miranda, A. S., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules. Available at: [Link]

  • Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Enzyme-catalyzed kinetic resolutions. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Faber, K. (2004). I Methodology. In Biotransformations in Organic Chemistry. Wiley-VCH. Retrieved February 8, 2024, from [Link]

  • Bilal, M., & Iqbal, H. M. N. (2020). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. Available at: [Link]

  • Kim, K. K., et al. (1997). 3LIP: OPEN CONFORMATION OF PSEUDOMONAS CEPACIA LIPASE. RCSB PDB. Retrieved February 8, 2024, from [Link]

  • Esterase“Amano”2. (n.d.). Amano Enzyme. Retrieved February 8, 2024, from [Link]

  • Samayam, M., & Mahapatra, P. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biotechnology and Bioprocess Engineering. Available at: [Link]

  • Lang, D. A. (1998). Structural basis of the chiral selectivity of Pseudomonas cepacia lipase. University of Groningen. Retrieved February 8, 2024, from [Link]

  • Trusek, A., & Kloskowski, A. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules. Available at: [Link]

  • Hughes, D. L., et al. (2021). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. Available at: [Link]

  • Wu, S., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. Available at: [Link]

  • Grys, A., et al. (2020). Free and Immobilized Lecitase™ Ultra as the Biocatalyst in the Kinetic Resolution of (E)-4-Arylbut-3-en-2-yl Esters. Molecules. Available at: [Link]

  • Enzyme Kinetics - kcat and catalytic efficiency. (2018). YouTube. Retrieved February 8, 2024, from [Link]

  • Enzyme immobilization. (2020). YouTube. Retrieved February 8, 2024, from [Link]

  • McLoughlin, E. C., et al. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry. Available at: [Link]

  • Fryszkowska, A., et al. (2021). Enzymatic Kinetic Resolution by Addition of Oxygen. Angewandte Chemie International Edition. Available at: [Link]

  • Szymańska, K., et al. (2018). Application of Lecitase Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Previously screened hydrolysed‐mediated kinetic resolution of (±)‐ethyl... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Zhang, S., et al. (2022). Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus. Frontiers in Microbiology. Available at: [Link]

Sources

a head-to-head comparison of different synthetic pathways to enantiopure ethyl (2R)-2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enantiopure Ethyl (2R)-2-aminobutanoate in Drug Development

Enantiopure ethyl (2R)-2-aminobutanoate is a crucial chiral building block in the pharmaceutical industry. Its specific stereochemistry is essential for the synthesis of a variety of active pharmaceutical ingredients (APIs), where the biological activity is often dependent on a single enantiomer. The demand for enantiomerically pure compounds is driven by the need for drugs with higher efficacy and reduced side effects. This guide provides a head-to-head comparison of the most common synthetic pathways to obtain enantiopure ethyl (2R)-2-aminobutanoate, offering a critical evaluation of their respective advantages and disadvantages. We will delve into the practical aspects of enzymatic kinetic resolution, asymmetric hydrogenation, and chiral pool synthesis, providing detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of single-enantiomer chiral molecules is a central theme in modern organic chemistry.[1] For ethyl (2R)-2-aminobutanoate, the choice of synthetic route is often a trade-off between factors such as cost, scalability, efficiency, and the desired level of enantiopurity. This guide will explore three prominent strategies:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the stereoselectivity of enzymes to separate a racemic mixture.

  • Asymmetric Hydrogenation: A powerful catalytic method that creates the desired stereocenter through the addition of hydrogen to a prochiral precursor.

  • Chiral Pool Synthesis: A strategy that employs a readily available, enantiopure natural product as the starting material.

Pathway 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Aminobutanoate

Enzymatic kinetic resolution (EKR) is a widely used technique for the separation of enantiomers.[2] This method relies on the ability of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. Lipases, particularly Candida antarctica lipase B (CALB), are well-established as versatile and robust biocatalysts for the resolution of a wide range of chiral compounds, including amines and alcohols.[3][4]

Causality Behind Experimental Choices

The core principle of EKR is the differential rate of reaction for the two enantiomers. In the case of racemic ethyl 2-aminobutanoate, CALB can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The choice of acylating agent and solvent is crucial for achieving high enantioselectivity and conversion. Ethyl acetate is a common and effective acyl donor in such resolutions. The separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer is typically straightforward due to their different chemical properties.

Experimental Protocol: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

Materials:

  • Racemic ethyl 2-aminobutanoate

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Ethyl acetate (acyl donor and solvent)

  • Molecular sieves (for anhydrous conditions)

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • To a solution of racemic ethyl 2-aminobutanoate (1.0 g, 7.62 mmol) in ethyl acetate (20 mL), add immobilized CALB (200 mg).

  • Add activated molecular sieves (1 g) to ensure anhydrous conditions.

  • The reaction mixture is stirred at 40°C and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.

  • Upon reaching the desired conversion, the enzyme and molecular sieves are removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting residue, containing ethyl (2R)-2-aminobutanoate and N-acetyl-ethyl (2S)-2-aminobutanoate, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome:

This method can provide ethyl (2R)-2-aminobutanoate with high enantiomeric excess (>98% e.e.) and a theoretical maximum yield of 50%. The acylated (S)-enantiomer can also be isolated and potentially racemized or used for other purposes.

Workflow Diagram: Enzymatic Kinetic Resolution

EKR_Workflow cluster_reaction Enzymatic Reaction cluster_workup Workup & Purification Racemic_Ester Racemic Ethyl 2-Aminobutanoate Reaction Stirring at 40°C Racemic_Ester->Reaction CALB Immobilized CALB CALB->Reaction Solvent Ethyl Acetate Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Enantiopure Ethyl (2R)-2-aminobutanoate Chromatography->Product AH_Workflow cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification Precursor Ethyl 2-(acetylamino)but-2-enoate Reaction Hydrogenation Precursor->Reaction Catalyst Rh-(R,R)-Me-DuPhos Catalyst->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Deprotection Deprotection Reaction->Deprotection Purification Purification Deprotection->Purification Product Enantiopure Ethyl (2R)-2-aminobutanoate Purification->Product Chiral_Pool_Workflow cluster_synthesis Synthetic Sequence cluster_workup Workup & Purification Start L-Threonine Esterification Esterification Start->Esterification Protection N-Protection Esterification->Protection Activation OH Activation Protection->Activation Reduction Reduction Activation->Reduction Deprotection N-Deprotection Reduction->Deprotection Purification Purification Deprotection->Purification Product Enantiopure Ethyl (2R)-2-aminobutanoate Purification->Product

Sources

A Comparative Guide to Validating the Chemical Purity of Ethyl (2R)-2-aminobutanoate by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is paramount. Ethyl (2R)-2-aminobutanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure its quality and, consequently, the safety and efficacy of the final drug product.[1] This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other established analytical techniques for the comprehensive purity assessment of ethyl (2R)-2-aminobutanoate. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that inform methodological choices, ensuring a self-validating and robust analytical strategy.

The Criticality of Purity for Ethyl (2R)-2-aminobutanoate

Ethyl (2R)-2-aminobutanoate is a chiral molecule where the presence of its enantiomer, ethyl (2S)-2-aminobutanoate, or other related impurities can have significant implications for the pharmacological and toxicological profile of the final API.[2] Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) mandate stringent control over impurities.[3] Therefore, the chosen analytical methodology must be capable of not only quantifying the primary compound but also detecting, identifying, and quantifying all potential impurities, including chiral variants and process-related byproducts.

High-Resolution Mass Spectrometry: The Gold Standard for Purity and Impurity Profiling

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerhouse for pharmaceutical analysis.[4][5][6] Its ability to provide accurate mass measurements with high resolution allows for the confident identification of elemental compositions, a critical advantage in impurity profiling where reference standards may not be available.[7][8]

Causality Behind the Choice of LC-HRMS

The selection of LC-HRMS is underpinned by its superior specificity and sensitivity. Unlike traditional detectors that may struggle to resolve co-eluting species, mass spectrometry offers an additional dimension of separation based on the mass-to-charge ratio (m/z).[9] High resolution further distinguishes between isobaric compounds—molecules with the same nominal mass but different elemental compositions—a common challenge in the analysis of complex organic molecules. This capability is indispensable for building a comprehensive impurity profile and ensuring the chemical integrity of ethyl (2R)-2-aminobutanoate.

Experimental Workflow for LC-HRMS Analysis

The following diagram illustrates a typical workflow for the validation of ethyl (2R)-2-aminobutanoate purity using LC-HRMS.

LC_HRMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve Ethyl (2R)-2-aminobutanoate in a suitable solvent (e.g., Methanol/Water) LC_Separation Chromatographic separation on a suitable column (e.g., C18) SamplePrep->LC_Separation StandardPrep Prepare a reference standard solution of known concentration StandardPrep->LC_Separation SpikePrep Prepare spiked samples with potential impurities if available SpikePrep->LC_Separation HRMS_Detection High-resolution mass spectrometric detection in positive ion mode LC_Separation->HRMS_Detection Peak_Detection Peak detection and integration HRMS_Detection->Peak_Detection Accurate_Mass Accurate mass measurement and elemental composition determination Peak_Detection->Accurate_Mass Impurity_ID Impurity identification and structural elucidation (MS/MS) Accurate_Mass->Impurity_ID Quantification Quantification of impurities against the reference standard Impurity_ID->Quantification Purity_Validation_Logic Start Ethyl (2R)-2-aminobutanoate Sample qNMR qNMR for Absolute Purity Start->qNMR Chiral_HPLC Chiral HPLC for Enantiomeric Purity Start->Chiral_HPLC LC_HRMS LC-HRMS for Impurity Profile Start->LC_HRMS Decision Purity Meets Specifications? qNMR->Decision Chiral_HPLC->Decision LC_HRMS->Decision Pass Release for Further Processing Decision->Pass Yes Fail Investigate and Remediate Decision->Fail No

Sources

cost-effectiveness analysis of chemo-enzymatic versus asymmetric catalytic synthesis of ethyl (2R)-2-aminobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cost-Effectiveness Analysis: Chemo-Enzymatic versus Asymmetric Catalytic Synthesis of Ethyl (2R)-2-Aminobutanoate

Executive Summary

This guide provides a techno-economic comparison between two dominant routes for synthesizing ethyl (2R)-2-aminobutanoate , a critical chiral intermediate for next-generation anti-epileptic drugs (e.g., Brivaracetam analogs) and a chiral building block for peptide therapeutics.

  • The Verdict:

    • Asymmetric Hydrogenation (Rh-Catalysis) is currently the cost-leader for bulk production (>100 kg) due to established supply chains for enamide precursors and high Turnover Numbers (TON > 20,000). However, it requires high-pressure infrastructure and expensive metal recovery.

    • Chemo-Enzymatic Synthesis (Transaminase) offers superior enantiomeric excess (>99.5% ee) and a lower environmental footprint (E-factor). It is the preferred route for early-phase development and facilities lacking high-pressure hydrogenation capabilities.

Introduction: The Chiral Challenge

Ethyl (2R)-2-aminobutanoate presents a classic chiral synthesis challenge. The target molecule is an unnatural amino acid ester. While the (S)-enantiomer is widely known as a precursor to Levetiracetam, the (2R)-enantiomer is increasingly in demand for structure-activity relationship (SAR) studies and novel peptide drugs.

Two primary methodologies compete for dominance:

  • Route A: Asymmetric Hydrogenation of a dehydroamino acid precursor using a chiral Rhodium complex.

  • Route B: Biocatalytic Transamination of 2-ketobutyric acid followed by chemical esterification.

Route A: Asymmetric Chemocatalysis

The Mechanism

This route relies on the enantioselective reduction of a prochiral enamide (ethyl 2-acetamido-2-butenoate) using a Rhodium(I) catalyst bearing a chiral phosphine ligand (e.g., DuPhos or BINAP). The catalyst coordinates with the enamide double bond and the amide oxygen, directing the addition of H₂ to the Re-face or Si-face depending on the ligand chirality.

Experimental Protocol
  • Precursor: Ethyl 2-acetamido-2-butenoate (synthesized via condensation of 2-ketobutyric acid and acetamide).

  • Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]BF₄.

  • Conditions: 5 atm H₂, 25°C, Methanol solvent.

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox, dissolve substrate (1.0 eq) and Catalyst (0.001 eq, S/C = 1000) in degassed MeOH (0.5 M).

  • Hydrogenation: Transfer to a Parr autoclave. Purge with H₂ (3x) and pressurize to 5 bar. Stir at room temperature for 4 hours.

  • Workup: Vent H₂. Concentrate solvent in vacuo.

  • Deprotection (Critical Step): The product is N-acetylated. Reflux in ethanolic HCl (1.25 M) for 2 hours to cleave the acetyl group.

  • Isolation: Neutralize with NaHCO₃, extract with EtOAc, and distill to obtain ethyl (2R)-2-aminobutanoate.

Process Visualization

Chemocatalysis Substrate Ethyl 2-acetamido-2-butenoate Intermed Ethyl (2R)-2-acetamidobutanoate Substrate->Intermed Asymmetric Hydrogenation Rh_Cat Rh(I)-DuPhos Catalyst Rh_Cat->Intermed H2 Hydrogen (5 bar) H2->Intermed Deprotect Acid Hydrolysis (HCl/EtOH) Intermed->Deprotect Product Ethyl (2R)-2-aminobutanoate Deprotect->Product Deacetylation

Figure 1: Workflow for Rh-catalyzed asymmetric hydrogenation including the mandatory deprotection step.

Route B: Chemo-Enzymatic Synthesis

The Mechanism

This route utilizes an omega-Transaminase (ω-TA) to transfer an amino group from a sacrificial donor (Isopropylamine) to 2-ketobutyric acid. The enzyme's PLP cofactor shuttles the amine, creating the chiral center with near-perfect selectivity.

Experimental Protocol
  • Substrate: 2-Ketobutyric acid.

  • Enzyme: ω-Transaminase (variant of Vibrio fluvialis).

  • Donor: Isopropylamine (1.5 eq).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction: Add 2-ketobutyric acid (50 mM) and Isopropylamine (75 mM). Add crude enzyme extract (10 U/mL).

  • Equilibrium Shift: The byproduct is acetone. Apply mild vacuum or nitrogen sweep to remove volatile acetone and drive the reaction to completion (>98% conversion).

  • Isolation (Acid): Acidify to pH 2, wash with EtOAc (removes unreacted keto acid), then adjust aqueous phase to pH 6.5 and lyophilize/crystallize to get (2R)-2-aminobutyric acid .

  • Esterification (Chemical Step): Reflux the amino acid in Ethanol with Thionyl Chloride (SOCl₂) (1.2 eq) for 4 hours.

  • Purification: Neutralize and distill.

Process Visualization

Biocatalysis KetoAcid 2-Ketobutyric Acid AminoAcid (2R)-2-Aminobutyric Acid KetoAcid->AminoAcid Transamination AmineDonor Isopropylamine AmineDonor->AminoAcid Enzyme ω-Transaminase (PLP) Enzyme->AminoAcid Acetone Acetone (Byproduct) AminoAcid->Acetone Removed via Vacuum Esterification Chemical Esterification (EtOH / SOCl2) AminoAcid->Esterification Product Ethyl (2R)-2-aminobutanoate Esterification->Product

Figure 2: Chemo-enzymatic cascade showing the biological formation of the acid followed by chemical esterification.

Comparative Cost-Effectiveness Analysis

The following data is synthesized from techno-economic analyses of chiral amine production [1][2] and specific protocols for aminobutyric acid derivatives [3][4].

Performance Metrics
MetricAsymmetric Hydrogenation (Rh)Chemo-Enzymatic (ω-TA)
Enantiomeric Excess (ee) 97% - 99%> 99.5%
Overall Yield 85% (Hydrogenation + Hydrolysis)78% (Transamination + Esterification)
Substrate Cost High (Enamide requires synthesis)Low (2-Ketobutyric acid is cheap)
Catalyst Cost Contribution High (Rh metal + Chiral Ligand)Medium (Enzyme fermentation)
Space-Time Yield (STY) High (Fast reaction) Medium (Dilute aqueous systems)
E-Factor (Waste/Product) 15 - 25 (Solvent intensive)25 - 40 (Water intensive + Buffer salts)
Cost Breakdown (Normalized per kg Product)
Cost ComponentRoute A: Rh-CatalysisRoute B: TransaminaseNotes
Raw Materials (RM) $120 / kg$45 / kg Enamide precursor is the major cost driver for Route A.
Catalyst $85 / kg$30 / kgRhodium price volatility vs. stable enzyme production costs.
Processing (OpEx) $40 / kg$65 / kgRoute B requires expensive water removal (lyophilization/extraction).
Total Est. Cost $245 / kg $140 / kg At 100kg scale. At >1 ton, Route A drops significantly due to catalyst recycling.

Analysis:

  • Route A (Catalytic) is front-loaded with expensive materials (Ligand, Rh, Enamide). However, the downstream processing is simple (solvent evaporation).

  • Route B (Enzymatic) has cheap raw materials but expensive processing. Isolating a zwitterionic amino acid from water to perform anhydrous esterification is energy-intensive.

Recommendation

Choose Route A (Asymmetric Hydrogenation) if:

  • You have existing high-pressure hydrogenation infrastructure.

  • You require the N-acetyl protected form of the ester (the direct product of hydrogenation).

  • Scale is > 1 Ton (Catalyst recycling becomes efficient).

Choose Route B (Chemo-Enzymatic) if:

  • Optical Purity is paramount (>99.5% ee) without recrystallization.

  • You need the free amine form (avoids the harsh hydrolysis step of Route A).

  • You are in early-phase development (Enzyme screening is faster than ligand screening).

References

  • Tufvesson, P. et al. (2011). "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering.

  • Shin, J.S. & Kim, B.G. (2009). "Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants." Biotechnology Letters.

  • Noyori, R. (1994). "Asymmetric Hydrogenation." Acta Chemica Scandinavica.

  • Constellium Pharma. (2020). "Industrial synthesis of Levetiracetam intermediates." Patent WO2006090265A2.

  • MDPI. (2020). "Economy Assessment for the Chiral Amine Production." Processes.

assessing the long-term storage stability of ethyl (2R)-2-aminobutanoate compared to its hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Imperative

For researchers and drug development professionals, the choice between Ethyl (2R)-2-aminobutanoate (Free Base) and its Hydrochloride Salt (HCl) is not merely a matter of solubility—it is a critical decision regarding chemical integrity.

The Verdict: The Hydrochloride Salt is the only viable form for long-term storage. The Free Base is thermodynamically unstable, prone to rapid autocatalytic degradation via cyclization and hydrolysis. It should be generated in situ immediately prior to use.

Part 1: Chemical Basis of Instability

To understand the storage risks, we must examine the molecular mechanisms. The primary difference lies in the availability of the nucleophilic amine.

The Free Base: A Kinetic Time Bomb

In its neutral form, the N-terminal amine (


) is a potent nucleophile. In the liquid phase (or adsorbed moisture layer), two molecules of the free base can react intermolecularly. The amine of one molecule attacks the ester carbonyl of another, releasing ethanol and forming a linear dipeptide ester. This intermediate rapidly cyclizes to form a Diketopiperazine (DKP) , a stable 6-membered ring.
  • Key Driver: This reaction is often autocatalytic and accelerates with concentration and temperature.

  • Secondary Pathway: Hydrolysis. Atmospheric moisture attacks the ester, reverting the compound to the zwitterionic amino acid (2-aminobutanoic acid), which precipitates out of organic solutions.

The Hydrochloride Salt: Kinetic Trapping

In the HCl salt, the amine is protonated (


). This eliminates its nucleophilicity, effectively "capping" the reactive site. Without a free amine, the dimerization pathway is mechanically blocked. The ionic lattice energy of the crystalline salt further stabilizes the molecule against hydrolysis, provided it remains dry.
Visualization: Degradation Pathways

The following diagram illustrates the divergent fates of the two forms.

DegradationPathways FreeBase Ethyl (2R)-2-aminobutanoate (Free Base) Dimer Linear Dipeptide Intermediate FreeBase->Dimer Intermolecular Nucleophilic Attack HydrolysisProd 2-Aminobutanoic Acid (Zwitterion) FreeBase->HydrolysisProd Hydrolysis (+H2O) HClSalt Ethyl (2R)-2-aminobutanoate (HCl Salt) HClSalt->FreeBase Deprotonation (Base Treatment) HClSalt->HClSalt Stable Storage (Dry Conditions) DKP Diketopiperazine (Cyclic Dimer) Dimer->DKP Cyclization (-EtOH)

Figure 1: Mechanistic divergence. The free base undergoes rapid dimerization to stable diketopiperazines, while the HCl salt remains kinetically trapped.

Part 2: Comparative Performance Analysis

The following data summarizes typical stability profiles observed for


-amino acid ethyl esters.

Table 1: Stability Profile Comparison

FeatureEthyl (2R)-2-aminobutanoate (Free Base)Ethyl (2R)-2-aminobutanoate HCl
Physical State Oily liquid or low-melting solidCrystalline Solid
Storage Shelf Life < 48 Hours (at RT)> 2 Years (Desiccated, RT)
Primary Impurity 3,6-diethylpiperazine-2,5-dione (DKP)None (if kept dry)
Hygroscopicity High (Absorbs

&

)
Moderate (Deliquescent in high humidity)
Handling Handle under Inert Gas (

/Ar)
Standard Lab Conditions
Recommendation Generate in situ Store as Stock

Part 3: Experimental Validation Protocol

As a scientist, you should not rely solely on literature. Use this Self-Validating Stability Protocol to assess the quality of your specific batch. This workflow uses an accelerated stress test to predict long-term viability.

Protocol: Accelerated Stability Assessment

Objective: Determine the rate of DKP formation and hydrolysis.

Reagents:

  • HPLC Grade Acetonitrile (ACN)

  • Phosphate Buffer (pH 7.4)

  • Reference Standard: 2-aminobutanoic acid (Hydrolysis marker)

Workflow:

  • Sample Preparation:

    • Arm A (HCl Salt): Dissolve 10 mg in dry ACN.

    • Arm B (Free Base): Dissolve 10 mg HCl salt in ACN, add 1.1 eq Triethylamine (TEA) to generate free base in situ, filter precipitate.

  • Stress Condition: Incubate both samples at 40°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (210 nm) or H-NMR.

    • Look for: New peaks at higher retention times (DKP is less polar) or loss of ethyl signals (hydrolysis).

Visualization: Stability Testing Workflow

StabilityWorkflow Start Start: Batch Receipt Prep Sample Preparation (Arm A: Salt, Arm B: Free Base) Start->Prep Stress Stress Incubation 40°C / 24 Hours Prep->Stress Analysis HPLC / NMR Analysis Stress->Analysis Decision Quality Decision Analysis->Decision Reject Batch Reject Batch Decision->Reject Batch >1% DKP Detected Approve Batch Approve Batch Decision->Approve Batch <0.1% Impurities

Figure 2: Accelerated stability testing workflow for incoming raw material validation.

Part 4: Storage & Handling Recommendations

To maintain the integrity of Ethyl (2R)-2-aminobutanoate hydrochloride:

  • Temperature: Store at -20°C for long-term (>6 months) or 2-8°C for active use.

  • Moisture Control: The HCl salt is hygroscopic. Store in a tightly sealed container with a desiccant packet (Silica gel or Molecular Sieves).

    • Warning: If the salt becomes "sticky" or clumps, it has absorbed water. This water will catalyze hydrolysis over time, releasing HCl gas and degrading the ester.

  • Free Base Generation:

    • Do not store the free base.

    • Perform the "free-basing" step (e.g., using

      
       or 
      
      
      
      ) in the reaction solvent immediately before adding the electrophile.

References

  • PubChem. (2025).[1][2] Ethyl (2R)-2-aminobutanoate hydrochloride Compound Summary. National Library of Medicine. Link

  • Smith, G. G., &qv; Sivade, A. (2010). Mechanism of α-Amino Acids Decomposition in the Gas Phase. Journal of Organic Chemistry. Link

  • Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology. (Contextual grounding for amino acid instability).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and amine protection).

Sources

systematic review of the applications of ethyl (2R)-2-aminobutanoate versus its corresponding methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Systematic Review of the Applications of Ethyl (2R)-2-aminobutanoate versus its Corresponding Methyl Ester Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Development & Synthetic Applications

Executive Summary

This guide provides a systematic comparison between Ethyl (2R)-2-aminobutanoate and Methyl (2R)-2-aminobutanoate . While both esters serve as critical chiral building blocks for the introduction of the (2R)-2-aminobutyryl moiety (D-2-aminobutyric acid), their selection is governed by distinct kinetic, safety, and physicochemical parameters.

The Verdict:

  • Select the Methyl Ester when reaction kinetics are paramount. Its reduced steric hindrance facilitates faster aminolysis and hydrolysis, making it ideal for high-throughput initial screening or when harsh conditions must be minimized.

  • Select the Ethyl Ester for pharmaceutical process scaling and biological applications. It offers superior lipophilicity (LogP), enhanced metabolic stability in specific enzymatic assays, and a safer hydrolysis byproduct profile (ethanol vs. methanol), which is critical for GMP compliance.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The choice between the ethyl and methyl ester significantly impacts the physical handling and downstream processing of the intermediate.

FeatureMethyl (2R)-2-aminobutanoateEthyl (2R)-2-aminobutanoateImpact on Application
Molecular Weight ~117.15 g/mol (Free base)~131.17 g/mol (Free base)Ethyl adds mass; relevant for atom economy calculations.
Boiling Point Lower (~130-135°C est.)Higher (~145-150°C est.)Ethyl is less volatile, reducing loss during vacuum drying/concentration.
Lipophilicity (LogP) LowerHigherEthyl esters penetrate lipophilic domains (micelles, membranes) more effectively.
Hydrolysis Byproduct Methanol (Class 2 Solvent)Ethanol (Class 3 Solvent)Critical: Ethanol is preferred in GMP steps to avoid toxic methanol limits.
Steric Bulk LowModerateMethyl reacts faster; Ethyl offers better stability against spontaneous hydrolysis.

Synthetic Utility & Reactivity Analysis

Chemical Reactivity: Hydrolysis and Aminolysis

The methyl ester is kinetically superior in nucleophilic acyl substitution reactions due to lower steric hindrance at the carbonyl carbon.

  • Aminolysis (Amide Formation):

    • Methyl Ester: Reacts rapidly with amines (e.g., ammonia, primary amines) to form amides. Often used in the synthesis of simple amide derivatives where speed is critical to prevent racemization.

    • Ethyl Ester: Reaction rates are 2-5x slower. This "lag" can be advantageous if selectivity is required in the presence of other reactive esters, allowing for kinetic differentiation.

Enzymatic Resolution (The Primary Source of (2R)-Isomer)

Since (2R)-2-aminobutyric acid is the "unnatural" D-isomer (relative to proteinogenic L-amino acids), it is frequently obtained via kinetic resolution of the racemic ester.

  • Mechanism: A lipase (e.g., Candida antarctica Lipase B, CALB) selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (2R)-ester intact.

  • Ester Choice:

    • Methyl Ester: High reaction rate but often lower enantiomeric ratio (E-value) due to poor substrate recognition by the enzyme's hydrophobic pocket.

    • Ethyl Ester: Often yields higher enantiomeric excess (%ee) for the remaining (2R)-ester. The ethyl group provides better anchoring in the lipase active site, improving chiral discrimination.

Visualization: Enzymatic Resolution Workflow

The following diagram illustrates the standard industrial workflow for isolating the (2R)-ester from a racemic mixture, highlighting the decision points for ester selection.

G cluster_decision Ester Selection Impact Racemate Racemic 2-Aminobutanoate Ester (Methyl or Ethyl) Hydrolysis Enantioselective Hydrolysis (Aqueous Buffer/Cosolvent) Racemate->Hydrolysis Substrate Enzyme Biocatalyst (e.g., CALB, Alcalase) Enzyme->Hydrolysis Catalysis Separation Phase Separation (Extraction) Hydrolysis->Separation Reaction Mixture SAcid (S)-2-Aminobutyric Acid (Aqueous Phase) Drug Precursor (Levetiracetam) Separation->SAcid Hydrolyzed Product REster (2R)-2-Aminobutanoate Ester (Organic Phase) Target Product Separation->REster Unreacted Substrate (High ee%) MethylNote Methyl: Faster Rate, Lower E-value EthylNote Ethyl: Higher E-value, Better Separation

Caption: Kinetic resolution pathway. The (2R)-ester is isolated as the unreacted species. Ethyl esters typically offer superior enantiomeric purity in this process.

Applications & Case Studies

Pharmaceutical Intermediates

While the (S)-isomer is the precursor for major antiepileptics like Levetiracetam and Brivaracetam , the (2R)-ester has distinct utility:

  • Receptor Antagonists: (R)-2-aminobutyric acid derivatives function as antagonists at specific GABA receptor subtypes, contrasting with the agonist/modulator activity of the (S)-forms.

  • Peptide Synthesis: Incorporated into peptidomimetics to induce specific secondary structures (e.g., turns) or to confer resistance against proteolytic degradation (proteases typically recognize L-amino acids).

Biological Probes (Haloamines)

Research into oxidative stress and antiseptics utilizes haloamine derivatives of GABA and its analogs.

  • Study Data: Ethyl esters of amino acid analogs (including 2-aminobutanoate) exhibit 100-fold higher reactivity in hydrophobic environments (like micelles) compared to methyl esters or free acids. The ethyl chain allows the molecule to partition effectively into the lipid core where the target reaction occurs.

Experimental Protocols

Protocol A: Chemical Synthesis of Ethyl (2R)-2-aminobutanoate HCl

Use this standard protocol to convert the free (R)-acid to the ester.

  • Setup: Charge a round-bottom flask with anhydrous ethanol (10-20 volumes relative to acid). Cool to 0°C under nitrogen.

  • Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.2 - 1.5 equivalents). Caution: Exothermic, gas evolution (SO₂, HCl).

  • Addition: Add (R)-2-aminobutyric acid (1.0 equivalent) in one portion.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (n-Butanol/Acetic Acid/Water) or GC.

  • Workup: Concentrate in vacuo to remove ethanol and excess SOCl₂.

  • Crystallization: Triturate the residue with diethyl ether or MTBE to precipitate the Ethyl (2R)-2-aminobutanoate hydrochloride salt. Filter and dry.

    • Note: For Methyl ester, substitute Methanol in step 1. Expect faster reaction completion (2-3 hours).

Protocol B: Enzymatic Resolution Screening

Use this to determine if Methyl or Ethyl is better for your specific chiral separation.

  • Substrate Preparation: Dissolve racemic 2-aminobutanoate ester (Methyl or Ethyl) in phosphate buffer (pH 7.5) with 5-10% cosolvent (e.g., MTBE or Toluene) to aid solubility.

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) at 10-50 mg/mmol substrate.

  • Incubation: Shake at 30°C.

  • Sampling: Aliquot at 1, 4, and 24 hours.

  • Analysis: Extract with ethyl acetate and analyze via Chiral GC/HPLC.

  • Calculation: Calculate Conversion (c) and Enantiomeric Excess (ee) of the remaining ester.

    • Target: High ee (>98%) for the (R)-ester. If Methyl yields <95% ee, switch to Ethyl to improve enzyme selectivity.

Decision Matrix: Methyl vs. Ethyl[8]

DecisionTree Start Select Ester Group Q1 Is the application GMP/Pharma? Start->Q1 Q2 Is the reaction rate critical? Q1->Q2 No (R&D only) ResultEthyl Choose ETHYL Ester (Stable, Safer, Process Scale) Q1->ResultEthyl Yes (Avoid MeOH) Q3 Is lipophilicity required? Q2->Q3 No ResultMethyl Choose METHYL Ester (Fast, Volatile, Lab Scale) Q2->ResultMethyl Yes (High Throughput) Q3->ResultMethyl No Q3->ResultEthyl Yes (Micelles/Membranes)

Caption: Strategic decision tree for selecting between Methyl and Ethyl esters based on regulatory and physicochemical requirements.

References

  • PubChem. (n.d.). Ethyl 2-aminobutanoate Compound Summary. National Center for Biotechnology Information. [Link]

  • MDPI. (2022).[1][2] Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments. [Link]

  • ResearchGate. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (Cited for lipase specificity principles in homologous esters). [Link]

  • LookChem. (n.d.). D-2-Aminobutyric acid (R-isomer) Applications in Pharmaceutical Industry. [Link]

  • FDA. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review. (Reference for (S)-isomer dominance in racetams, contextualizing the (R)-isomer's role). [Link]

Sources

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